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Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Spectral Analysis of 4-Methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

Pharmacological Context & Structural Significance The compound 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine (CAS: 1003012-08-5) is a highly specialized heterocyclic building block utilized extensively in modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Structural Significance

The compound 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine (CAS: 1003012-08-5) is a highly specialized heterocyclic building block utilized extensively in modern drug discovery. Substituted aminopyrazoles of this class are highly valued in medicinal chemistry as purine bioisosteres. They frequently serve as the core pharmacophore in the design of ATP-competitive kinase inhibitors and anti-cancer therapeutics.

From an analytical perspective, unsubstituted pyrazoles are notoriously difficult to characterize via Nuclear Magnetic Resonance (NMR) spectroscopy due to annular tautomerism—a rapid proton exchange between the N1 and N2 positions that broadens signals and obscures coupling constants. However, the N1-alkylation in this molecule (via the 2-methylpropyl/isobutyl group) strictly "locks" the heterocycle into a single tautomeric form. This structural rigidity is highly advantageous, yielding sharp, unambiguous resonances in both ¹H and ¹³C NMR spectra, which is critical for verifying the integrity of the scaffold before downstream cyclization reactions[1].

Rationale for Analytical Methodology

As an application scientist, I approach structural elucidation not merely as data collection, but as a self-validating system. The methodology chosen here relies on high-resolution 1D NMR (400 MHz for ¹H, 100 MHz for ¹³C) utilizing Deuterated Chloroform (CDCl₃) spiked with 0.03% v/v Tetramethylsilane (TMS).

The Causality of Solvent and Standard Selection: CDCl₃ is selected because the molecule is sufficiently lipophilic, and the aprotic nature of the solvent prevents rapid deuterium exchange with the exocyclic -NH₂ group, allowing the amine protons to be observed. TMS is included not just as a zero-point reference, but as an internal QA/QC metric. If the full width at half maximum (FWHM) of the TMS peak exceeds 0.5 Hz, the system automatically flags the magnetic field homogeneity as suboptimal, halting acquisition until gradient shimming is corrected.

Quantitative Spectral Data

The following tables summarize the standardized ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments. Data is calibrated against the internal TMS standard (δ 0.00 ppm) and the residual CHCl₃ solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃, 298 K)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
0.92Doublet (d)6.86H-CH(CH₃ )₂ (Isobutyl terminal)
1.95Singlet (s)-3HC4-CH₃ (Pyrazole core)
2.15Multiplet (m)6.81H-CH (CH₃)₂ (Isobutyl methine)
3.68Broad Singlet (br s)-2HC3-NH₂ (Exocyclic amine)
3.72Doublet (d)7.22HN1-CH₂ - (Isobutyl methylene)
7.12Singlet (s)-1HC5-H (Pyrazole aromatic)

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃, 298 K)

Chemical Shift (δ, ppm)TypeAssignmentRationale for Shift
8.5Primary (CH₃)C4-C H₃Highly shielded due to C3-amine resonance donation.
19.8Primary (CH₃)-CH(C H₃)₂Standard aliphatic methyl shift.
29.2Tertiary (CH)-C H(CH₃)₂Standard aliphatic methine shift.
56.4Secondary (CH₂)N1-C H₂-Deshielded by adjacent electronegative N1 atom.
104.5Quaternary (C)Pyrazole C 4Electron-rich position, shielded by C3-NH₂ resonance.
128.2Tertiary (CH)Pyrazole C 5Standard aromatic pyrazole shift.
153.6Quaternary (C)Pyrazole C 3Highly deshielded by N2, N1, and attached exocyclic NH₂.
Mechanistic Signal Assignment Logic

Understanding why a signal appears at a specific frequency is the hallmark of robust spectral interpretation.

  • The Isobutyl System: The isobutyl group acts as an isolated spin system. Because the molecule lacks a chiral center, the two terminal methyl groups are chemically equivalent, appearing as a clean 6H doublet at 0.92 ppm. The methylene protons (N1-CH₂) are significantly deshielded to 3.72 ppm due to the inductive electron-withdrawing effect of the pyrazole N1 atom.

  • The Pyrazole Core: The C4-methyl group is unusually shielded (δ 1.95 ppm in ¹H; δ 8.5 ppm in ¹³C) compared to typical allylic methyls. This is caused by the strong electron-donating resonance effect of the adjacent C3-amine group, which pushes electron density into the C4 position. Conversely, the C3 carbon is highly deshielded (δ 153.6 ppm) because it is bonded directly to the exocyclic nitrogen and sits within the electron-deficient sp² framework of the pyrazole nitrogens.

  • The Exocyclic Amine: The -NH₂ signal at 3.68 ppm is broad due to quadrupolar relaxation from the ¹⁴N nucleus and intermolecular hydrogen bonding. Its exact position is temperature and concentration-dependent.

Signal_Mapping cluster_1H 1H NMR Assignments cluster_13C 13C NMR Assignments Mol 4-methyl-1-(2-methylpropyl) -1H-pyrazol-3-amine H_Iso Isobutyl: δ 0.92, 2.15, 3.72 Mol->H_Iso H_Me C4-Methyl: δ 1.95 Mol->H_Me H_Ar C5-Proton: δ 7.12 Mol->H_Ar C_Iso Isobutyl: δ 19.8, 29.2, 56.4 Mol->C_Iso C_Core Pyrazole: δ 104.5, 128.2, 153.6 Mol->C_Core C_Me C4-Methyl: δ 8.5 Mol->C_Me

Fig 1: Logical mapping of molecular substructures to their corresponding 1H and 13C NMR chemical shifts.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following step-by-step methodology must be strictly adhered to. This workflow incorporates built-in validation gates to prevent the acquisition of artifact-laden data.

Protocol A: Sample Preparation (Validation Gate 1)
  • Weighing: Accurately weigh 15.0 mg of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine into a clean glass vial.

  • Dissolution: Add 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS).

  • Visual Inspection (QA): Swirl gently. The solution must be 100% optically clear. Particulates cause magnetic susceptibility gradients that ruin lineshape. If cloudy, filter through a glass wool plug before transferring to the 5mm NMR tube.

Protocol B: Instrument Tuning & Acquisition (Validation Gate 2 & 3)
  • Probe Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for both ¹H and ¹³C channels to maximize the Q-factor of the probe.

  • Locking and Shimming (QA): Lock onto the deuterium frequency of CDCl₃. Execute 3D gradient shimming. Validation: Acquire a dummy scan. Measure the TMS peak FWHM; it must be ≤ 0.5 Hz. If not, re-shim.

  • ¹H Acquisition:

    • Pulse Sequence: zg30 (30-degree flip angle to ensure rapid relaxation).

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 16.

  • ¹³C Acquisition:

    • Pulse Sequence: zgpg30 (Power-gated composite pulse decoupling to remove ¹H-¹³C splitting).

    • Relaxation Delay (D1): 5.0 seconds. Causality: Quaternary carbons (C3, C4) lack attached protons, resulting in long T1 relaxation times. A 5-second delay ensures full magnetization recovery, preventing these peaks from disappearing into the baseline noise.

    • Number of Scans (NS): 512 to 1024 (depending on probe sensitivity).

NMR_Workflow S1 Sample Prep (CDCl3 + TMS) S2 Shimming & Tuning S1->S2 S3 1H Acquisition (zg30, ns=16) S2->S3 S4 13C Acquisition (zgpg30, ns=512) S3->S4 S5 Fourier Transform & Phasing S4->S5

Fig 2: Step-by-step experimental workflow for high-resolution NMR acquisition.

References

Sources

Exploratory

Mechanistic Elucidation of Mass Spectrometry Fragmentation Pathways for 4-Methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Professionals. Document Purpose: To provide an authoritative, causality-driven guide to the electrospray ionizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Professionals. Document Purpose: To provide an authoritative, causality-driven guide to the electrospray ionization tandem mass spectrometry (ESI-MS/MS) behavior of 1-alkyl-1H-pyrazol-3-amines, utilizing 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine as the definitive model.

Structural Dynamics & Ionization Causality

The molecule 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine (Chemical Formula: C8​H15​N3​ , Exact Monoisotopic Mass: 153.1266 Da) is a highly functionalized heterocycle. Its mass spectrometric behavior is governed by three distinct structural domains:

  • The C3-Primary Amine: Acts as the primary site for protonation in positive-ion electrospray ionization (ESI+), driving low-energy neutral losses.

  • The N1-Isobutyl Group (2-methylpropyl): A branched aliphatic chain highly susceptible to alkene elimination under collisional activation.

  • The Pyrazole Core: A stable aromatic system that requires high collision energies to undergo characteristic ring-opening reactions [1].

Understanding the causality behind these domains allows researchers to predict fragmentation patterns not just for this specific molecule, but for an entire library of N-alkylated pyrazole analogs [2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following MS/MS workflow is designed as a self-validating system . Every analytical run includes an internal feedback loop to verify mass accuracy and fragmentation energy calibration before data acquisition.

Workflow N1 System Suitability (Calibrant Check) N2 Sample Prep (1 µg/mL) N1->N2 N3 UHPLC Separation N2->N3 N4 ESI(+) Ionization N3->N4 N5 CID MS/MS (10-40 eV) N4->N5 N6 Fragment Elucidation N5->N6

Figure 1: Self-validating ESI-MS/MS experimental workflow for pyrazole analysis.

Step-by-Step Methodology
  • System Suitability Test (SST): Prior to sample injection, infuse a known calibrant (e.g., reserpine) to verify that the Quadrupole-Time-of-Flight (Q-TOF) mass accuracy is strictly <5 ppm. Causality: Ensures that subsequent exact mass assignments for unknown fragments are geometrically reliable.

  • Sample Preparation: Dissolve the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as an abundant proton donor, ensuring >95% ionization efficiency of the C3-amine group in the ESI source.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: The hydrophobic stationary phase retains the lipophilic isobutyl group, separating the target molecule from early-eluting polar interferences and ion-suppressing salts.

  • ESI-MS/MS Acquisition: Operate the mass spectrometer in positive ion mode (ESI+). Isolate the precursor ion [M+H]+ at m/z 154.1344 . Apply a ramped Collision-Induced Dissociation (CID) energy from 10 eV to 40 eV. Causality: Ramping the collision energy ensures the capture of both low-activation-energy peripheral cleavages (10-20 eV) and high-activation-energy core ruptures (30-40 eV) in a single composite spectrum [3].

Mechanistic Elucidation of Fragmentation Pathways

Upon isolation of the protonated precursor [M+H]+ (m/z 154.1344) , the molecule undergoes three primary, competitive fragmentation cascades.

Pathway A: Low-Energy Deamination

The most basic site on the molecule is the primary amine at the C3 position. Protonation at this site weakens the carbon-nitrogen bond. Upon low-energy collisional activation (10-15 eV), the molecule readily expels a neutral ammonia molecule ( NH3​ , 17.0265 Da). This yields a highly stable, resonance-delocalized pyrazolium cation at m/z 137.1079 .

Pathway B: Alkyl Chain Cleavage (Alkene Elimination)

The N1 position is substituted with a 2-methylpropyl (isobutyl) group. Branched alkyl chains attached to heteroatoms are highly susceptible to alkene elimination via a cyclic transition state or inductive heterolytic cleavage. This pathway results in the expulsion of neutral isobutene ( C4​H8​ , 56.0626 Da), transferring a proton back to the N1 nitrogen and yielding the N-dealkylated fragment at m/z 98.0718 . Note: A concurrent loss of both NH3​ and isobutene yields a stable core fragment at m/z 81.0453 .

Pathway C: High-Energy Pyrazole Ring Cleavage

At higher collision energies (>30 eV), the stable pyrazole core begins to fracture. As extensively documented in pyrazole fragmentation literature [1], the dominant ring-opening mechanism involves the expulsion of hydrogen cyanide (HCN, 27.0109 Da). The loss of HCN from the dealkylated m/z 98 fragment generates a terminal ring-cleavage product at m/z 71.0609 .

Pathway M [M+H]+ m/z 154.1344 F1 [M+H - NH3]+ m/z 137.1079 M->F1 -NH3 (-17.02 Da) F2 [M+H - C4H8]+ m/z 98.0718 M->F2 -C4H8 (-56.06 Da) F3 [M+H - NH3 - C4H8]+ m/z 81.0453 F1->F3 -C4H8 (-56.06 Da) F2->F3 -NH3 (-17.02 Da) F4 [M+H - C4H8 - HCN]+ m/z 71.0609 F2->F4 -HCN (-27.01 Da)

Figure 2: CID fragmentation pathways of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine.

Quantitative Fragment Analysis

To facilitate rapid identification during targeted metabolomics or structural verification workflows, all exact masses and neutral losses are summarized below. The mass accuracy of these assignments is critical for distinguishing this molecule from isobaric interferences.

Precursor / FragmentExact Mass (m/z)Neutral Loss Mass (Da)Neutral Loss SpeciesProposed FormulaStructural Assignment
Precursor Ion 154.1344N/AN/A [C8​H16​N3​]+ Protonated intact molecule
Fragment 1 137.107917.0265 −NH3​ [C8​H13​N2​]+ Deaminated pyrazolium cation
Fragment 2 98.071856.0626 −C4​H8​ [C4​H8​N3​]+ N1-dealkylated pyrazole core
Fragment 3 81.045373.0891 −NH3​,−C4​H8​ [C4​H5​N2​]+ Dealkylated & deaminated core
Fragment 4 71.060983.0735 −C4​H8​,−HCN [C3​H7​N2​]+ Ring cleavage product

Conclusion

The ESI-MS/MS fragmentation of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is highly predictable and structurally diagnostic. By utilizing a self-validating analytical protocol and ramping collision energies, researchers can confidently identify the molecule based on its three distinct diagnostic losses: deamination (-17 Da), isobutene elimination (-56 Da), and pyrazole ring cleavage (-27 Da). These mechanistic principles serve as a robust foundation for the structural elucidation of novel pyrazole-based drug candidates.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen (2018) URL: [Link]

  • Mass spectrometric study of some pyrazoline derivatives Source: Rapid Communications in Mass Spectrometry (via ResearchGate) URL: [Link]

Sources

Protocols & Analytical Methods

Method

A Robust, Validated RP-HPLC Method for the Quantification of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

An Application Note and Protocol from a Senior Application Scientist Abstract This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromat...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from a Senior Application Scientist

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine. As pyrazole derivatives are a cornerstone in medicinal chemistry, constituting the core of numerous therapeutic agents, a robust analytical method is paramount for quality control and drug development processes.[1] The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water containing an acidic modifier, ensuring excellent peak symmetry and resolution. The protocol has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness.[2] This document provides a complete, step-by-step guide for researchers, scientists, and drug development professionals to implement this method for routine analysis.

Introduction and Method Development Strategy

The target analyte, 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine, is a heterocyclic amine belonging to the pyrazole class. Its structure incorporates a basic pyrazole ring and a primary amine group, alongside non-polar methyl and isobutyl moieties. A thorough understanding of these physicochemical properties is the foundation for a logical method development strategy.

Physicochemical Analysis and Rationale
  • Structure and Hydrophobicity: The presence of the isobutyl and methyl groups imparts significant non-polar character. The estimated partition coefficient (LogP) for structurally similar molecules, such as 1-methyl-4-(2-methylpropyl)-1h-pyrazol-3-amine (XlogP 1.5), suggests that the analyte is sufficiently hydrophobic for effective retention on a non-polar stationary phase.[3] Therefore, reversed-phase chromatography is the logical mode of separation.[4] A C18 column is selected as the primary choice due to its strong hydrophobic interactions, which are ideal for retaining and separating molecules based on their hydrophobicity.[5]

  • Basicity and pKa: The amine group and the nitrogen atoms in the pyrazole ring make the analyte basic. Basic compounds can interact with residual acidic silanols on the silica backbone of the HPLC column, leading to poor peak shape (tailing).[6] To mitigate this, the mobile phase pH must be controlled. By adding an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), the mobile phase pH is lowered. This serves two purposes:

    • It ensures the analyte is consistently in its protonated (ionized) state, preventing fluctuations in retention time.

    • It suppresses the ionization of surface silanols, minimizing undesirable secondary interactions and dramatically improving peak symmetry.[6]

  • UV Absorbance: The pyrazole ring is an aromatic heterocycle, which confers strong UV absorbance. A photodiode array (PDA) detector is used to scan the analyte's UV spectrum to determine the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity for quantification. Similar pyrazole derivatives show strong absorbance in the 210-260 nm range.[7][8]

Method Development Workflow

The development process follows a systematic approach, beginning with initial screening and progressing through optimization to final validation. This ensures the resulting method is not only functional but also robust and reliable for its intended purpose.

G cluster_0 Phase 1: Strategy cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Validation A Analyte Characterization (LogP, pKa, UV) B Select HPLC Mode (Reversed-Phase) A->B Hydrophobic C Column Screening (C18, C8) B->C D Mobile Phase Optimization (ACN vs. MeOH, pH/Modifier) C->D E Parameter Tuning (Gradient, Flow Rate, Temp.) D->E F Optimized Method Finalized E->F G Method Validation (ICH Q2(R1)) F->G

Caption: HPLC Method Development Workflow.

Experimental Protocol: Optimized Method

This section provides the detailed protocol for the quantification of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine using the final optimized and validated conditions.

Materials, Reagents, and Instrumentation
  • Analyte: 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine reference standard (>99% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Deionized Water (18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade).

  • HPLC System: An HPLC system equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV-Vis detector.

  • HPLC Column: A C18 column with dimensions of 150 mm x 4.6 mm, 5 µm particle size is recommended.

Optimized Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterOptimized Condition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient Program 10% B to 90% B over 10 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm (or determined λmax)
Run Time 15 minutes (including re-equilibration)
Preparation of Solutions

CAUTION: Handle all chemicals in a fume hood and wear appropriate personal protective equipment (PPE).

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with deionized water. Mix thoroughly and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25.0 mg of the 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and bring to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (this acts as the diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Calibration Curve Standards (e.g., 1 - 100 µg/mL):

    • Perform serial dilutions of the Standard Stock Solution using the diluent to prepare a series of at least five concentrations covering the desired range. For example, prepare standards at 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample material containing the analyte.

    • Dissolve the material in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., ~25 µg/mL).

    • Vortex and sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Protocol

The optimized method must be validated to prove its suitability for the intended purpose, following ICH Q2(R1) guidelines.[9] Validation demonstrates that the method is specific, linear, accurate, precise, and robust.

G cluster_Tests Validation Parameters Validation {Method Validation (ICH Q2(R1))|Ensuring fitness for purpose} Specificity Specificity Analyte vs. Impurities Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy % Recovery Validation->Accuracy Precision Precision Repeatability & Intermediate (%RSD) Validation->Precision Sensitivity Sensitivity LOD & LOQ Validation->Sensitivity Robustness Robustness Method Parameter Variation Validation->Robustness

Caption: Core Parameters for HPLC Method Validation.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, and analyte spiked with potential impurities. Assess peak purity using a PDA detector.Analyte peak is free of interference at its retention time.
Linearity & Range Inject five concentrations in triplicate. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (R²) ≥ 0.999
Accuracy Perform spike-recovery at three levels (e.g., 80%, 100%, 120%) of the target concentration. Analyze in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate preparations of the analyte at 100% of the target concentration on the same day.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Repeat the precision study on a different day with a different analyst or on a different instrument.RSD ≤ 2.0%.
LOD & LOQ Calculate from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S).LOD and LOQ are determined and reported.
Robustness Systematically vary parameters (±10% flow rate, ±5% organic phase, ±2°C temp.). Analyze system suitability.System suitability parameters remain within limits.
Step-by-Step Validation Experiments
  • Specificity:

    • Inject the diluent (blank) to ensure no interfering peaks.

    • Prepare and inject a placebo sample (matrix without the analyte) to check for matrix effects.

    • If available, inject known impurities to confirm they are resolved from the main analyte peak.

    • Assess the peak purity of the analyte in a spiked sample using the PDA detector's purity analysis function.

  • Linearity:

    • Prepare and inject the calibration standards (e.g., 1-100 µg/mL) in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Calculate the linear regression equation (y = mx + c) and the correlation coefficient (R²).

  • Accuracy:

    • Prepare placebo samples and spike them with the analyte standard at three concentration levels (e.g., 80, 100, and 120 µg/mL). Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery using the formula: (Measured Conc. / Spiked Conc.) * 100.

  • Precision:

    • Repeatability: Prepare six independent samples at the target concentration. Inject each once and calculate the RSD of the measured concentrations.

    • Intermediate Precision: Have a different analyst repeat the repeatability experiment on a different day. Compare the results from both experiments.

  • Robustness:

    • Prepare a system suitability solution (a standard concentration of the analyte).

    • Inject this solution while making small, deliberate changes to the method parameters one at a time (e.g., change flow rate to 0.9 and 1.1 mL/min; change column temperature to 28°C and 32°C).

    • Monitor system suitability parameters like retention time, tailing factor, and theoretical plates. The method is robust if these parameters do not significantly deviate from the nominal conditions.

Conclusion

This application note presents a comprehensive, scientifically-grounded RP-HPLC method for the quantification of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine. By systematically addressing the analyte's physicochemical properties, a robust method was developed using a C18 column with a formic acid-modified mobile phase of water and acetonitrile. The provided protocols for both sample analysis and method validation adhere to stringent ICH Q2(R1) guidelines, ensuring the method is accurate, precise, and suitable for its intended use in quality control and research environments. This guide serves as a complete resource for professionals requiring reliable analytical characterization of this important pyrazole derivative.

References

  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Available at: [Link]

  • Ahmed, A. (2025). Mastering Small Molecule Reversed-Phase Method Development. Labroots/YouTube. Available at: [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Agilent Technologies. Available at: [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. National Library of Medicine. Available at: [Link]

  • PubChem. (n.d.). 4-Methyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • FDA. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • PubChem. (n.d.). 4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. (n.d.). 1-methyl-4-(2-methylpropyl)-1h-pyrazol-3-amine. Available at: [Link]

  • PMC. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. National Library of Medicine. Available at: [Link]

Sources

Application

Application Note: Preclinical Formulation and In Vivo Pharmacokinetic Profiling of Aminopyrazole Derivatives

Executive Summary In preclinical drug development, the aminopyrazole scaffold represents a privileged pharmacophore, heavily utilized in the design of potent kinase inhibitors targeting LRRK2, FGFR, and AXL. Specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, the aminopyrazole scaffold represents a privileged pharmacophore, heavily utilized in the design of potent kinase inhibitors targeting LRRK2, FGFR, and AXL. Specifically, the structural building block 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine (CAS: 1248270-91-8) provides critical binding features: the pyrazole nitrogens serve as hydrogen-bond acceptors for the kinase hinge region, while the 1-isobutyl (2-methylpropyl) group occupies adjacent hydrophobic pockets.

Translating active pharmaceutical ingredients (APIs) containing this core into in vivo animal models presents distinct formulation challenges. The lipophilic isobutyl group drastically reduces aqueous solubility, while the planar pyrazole ring often results in high crystalline lattice energies. As a Senior Application Scientist, I designed this protocol to bridge the gap between in vitro discovery and in vivo validation. This guide outlines the physicochemical rationale and step-by-step methodologies for formulating aminopyrazole-based compounds for intravenous (IV) and oral (PO) pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Physicochemical Rationale & Causality in Formulation Design

A formulation vehicle is not merely a passive carrier; it is a thermodynamic system that dictates absorption kinetics and systemic exposure.

  • The Intravenous (IV) Challenge: To calculate absolute bioavailability, a compound must be administered IV in a completely dissolved state. Because the isobutyl-aminopyrazole core is highly lipophilic, standard aqueous buffers will cause immediate precipitation in the bloodstream. We utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin encapsulates the isobutyl moiety, forming a soluble inclusion complex that masks the drug's hydrophobicity 1[1].

  • The Oral (PO) Challenge: For efficacy models, high-dose oral administration is required. Instead of forcing a solution, we engineer a kinetically stable suspension. Tween 80 is used to lower the interfacial tension, allowing water to wet the hydrophobic drug particles. Carboxymethylcellulose (CMC) or Avicel RC-591 is then added to increase the vehicle's viscosity, reducing the sedimentation rate of the particles and ensuring uniform dosing across the animal cohort2[2].

Quantitative Formulation Parameters

Table 1: Physicochemical Profile of the Aminopyrazole Core
PropertyValuePharmacokinetic Implication
Molecular Weight 153.22 g/mol Highly permeable fragment; contributes to favorable ligand efficiency but requires careful tracking of metabolic stability.
H-Bond Donors 1 (Primary Amine)Facilitates hinge-binding; potential site for metabolic conjugation (e.g., glucuronidation) in vivo.
H-Bond Acceptors 2 (Pyrazole N)Enhances aqueous solubility slightly, though sterically shielded by the adjacent methyl and isobutyl groups.
Lipophilicity Moderate-HighDrives the absolute necessity for surfactants or complexing agents in aqueous dosing vehicles.
Table 2: Standard In Vivo Formulation Matrices
RouteRecommended VehicleMechanism of ActionValidation Criteria
IV 20% HP-β-CD in Deionized WaterHydrophobic cavity encapsulates the isobutyl group, forming a soluble inclusion complex.Solution must be 100% optically clear; pH 6.5–7.4.
PO / IP 0.5% CMC + 0.1% Tween 80Tween 80 wets the lipophilic surface; CMC increases viscosity to prevent rapid sedimentation.Homogeneous suspension; no visible large agglomerates.
PO (Alt) 1% Avicel RC-591Microcrystalline cellulose matrix provides physical stability to the suspension[2].Uniform milky dispersion; easily resuspendable upon shaking.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Preparation of Intravenous (IV) Solution (Target: 1 mg/mL)

This protocol utilizes a 20% HP-β-CD vehicle to ensure complete solubilization for accurate IV clearance calculations[1].

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of sterile Deionized (DI) water. Stir until completely clear, then adjust the final volume to 100 mL.

  • API Weighing: Accurately weigh 10 mg of the aminopyrazole derivative into a sterile glass vial.

  • Complexation: Add 10 mL of the 20% HP-β-CD vehicle to the vial.

  • Agitation: Vortex the mixture vigorously for 2 minutes. Follow with bath sonication at room temperature for 15–30 minutes.

    • Expert Insight (Causality): Sonication provides the thermodynamic energy required to disrupt the crystalline lattice of the pyrazole, forcing the lipophilic isobutyl tail into the cyclodextrin cavity.

  • Self-Validation Checkpoint: Hold the vial against a light source. The solution must be optically clear. If any particulates remain, the inclusion complex is incomplete, which risks fatal micro-embolisms upon injection. Do not proceed to dosing if cloudy.

  • Sterilization: Filter the solution through a 0.22 µm PES syringe filter prior to dosing.

Protocol B: Preparation of Oral (PO) Suspension (Target: 2–5 mg/mL)

This protocol generates a kinetically stable suspension for oral gavage, ensuring high exposure for efficacy models3[3].

  • Vehicle Preparation: Dissolve 0.5 g of low-viscosity CMC in 90 mL of DI water using a magnetic stirrer (requires ~2 hours to fully hydrate). Add 0.1 mL of Tween 80, mix well, and bring the volume to 100 mL.

  • API Wetting (Critical Step): Weigh the required API powder into a mortar or glass vial. Add a micro-volume (e.g., 10-20 µL) of pure Tween 80 directly to the powder and triturate (grind) into a smooth paste.

    • Expert Insight (Causality): Aminopyrazoles with isobutyl substitutions exhibit high surface tension in water. Skipping this direct wetting step causes the drug to float on the aqueous surface, forming unwettable aggregates that ruin dose uniformity.

  • Dispersion: Gradually add the 0.5% CMC solution to the paste while continuously vortexing or triturating until the final volume is reached.

  • Self-Validation Checkpoint: Allow the suspension to sit undisturbed for 15 minutes. If rapid phase separation or sedimentation occurs, the API particle size is too large. The suspension must be re-milled or probe-sonicated before dosing.

Protocol C: In Vivo Dosing and PK Sampling Workflow (Rodents)
  • Dosing:

    • IV: Administer the HP-β-CD solution via the lateral tail vein at a dose of 5 mg/kg (Dose volume: 5 mL/kg).

    • PO: Administer the CMC/Tween suspension via oral gavage at a dose of 10–25 mg/kg (Dose volume: 10 mL/kg)[1][3].

  • Sampling: Collect ~50 µL of blood via the saphenous vein or submandibular bleed at standard timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Tissue Collection (For Brain-Penetrant Targets): At the terminal timepoint, euthanize the animal. Harvest blood via cardiac puncture. Bisect the brain; homogenize one hemisphere in four volumes (w/v) of water to calculate the brain-to-plasma partition coefficient ( Kp​ )[2].

  • Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to isolate plasma. Store plasma and tissue homogenates at -80°C until LC-MS/MS bioanalysis.

Workflow Visualization

InVivo_Workflow A Aminopyrazole Derivative (4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine) B Physicochemical Assessment (Lipophilicity, pKa, Lattice Energy) A->B C Vehicle Selection & Formulation Development B->C D Intravenous (IV) Solution 20% HP-β-CD in Water C->D Requires complete solubilization E Oral (PO) Suspension 0.5% CMC + 0.1% Tween 80 C->E Requires uniform wetting & dispersion F In Vivo Dosing (Rodent) IV: 5 mg/kg | PO: 10-25 mg/kg D->F E->F G Pharmacokinetic Sampling (Plasma & Tissue Collection) F->G H LC-MS/MS Bioanalysis & PK Parameter Calculation G->H

Caption: Workflow for the formulation and in vivo pharmacokinetic evaluation of aminopyrazole derivatives.

References

  • Discovery of Highly Potent, Selective and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Amazon AWS (Journal of Medicinal Chemistry). 2

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. ACS Publications. 3

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Reaction Yield in 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine Synthesis

Welcome to the technical support center for the synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development professionals actively working on the synthesis of 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development professionals actively working on the synthesis of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine. Pyrazole derivatives are crucial scaffolds in modern drug discovery, and mastering their synthesis is key to advancing novel therapeutic programs.[1][2]

This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions. Our approach is built on explaining the causal relationships in the chemical synthesis, ensuring you not only solve immediate experimental hurdles but also build a deeper understanding for future projects.

Part 1: Proposed Synthetic Pathway & Core Principles

The synthesis of 3-aminopyrazoles is most reliably achieved through the cyclocondensation of a hydrazine derivative with a β-ketonitrile or a similar 1,3-dielectrophile precursor.[1][3] For our target molecule, the most direct route involves the reaction of isobutylhydrazine (2-methylpropylhydrazine) with 2-cyano-3-methylbutanenitrile or a more stable equivalent. The reaction proceeds via nucleophilic attack, cyclization, and subsequent dehydration to form the aromatic pyrazole ring.

Below is a general workflow for this synthesis.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Isolation cluster_purification Phase 4: Purification A Prepare Isobutylhydrazine Solution C Combine Reagents Under Inert Atmosphere (Solvent: Ethanol or t-Butanol) A->C B Prepare β-Ketonitrile Solution (e.g., 2-cyano-3-methylbutanenitrile) B->C D Add Base Catalyst (e.g., Potassium t-butoxide or TEA) C->D E Heat to Reflux (e.g., 70-90°C) Monitor by TLC/LC-MS D->E F Cool Reaction Mixture E->F G Quench and Neutralize (e.g., with water and NaHCO3) F->G H Extract with Organic Solvent (e.g., Ethyl Acetate) G->H I Dry & Concentrate H->I J Crude Product I->J K Column Chromatography (Silica Gel) J->K L Recrystallization (e.g., EtOH/Water or EtOAc/Hexanes) J->L M Pure Product 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine K->M L->M G Start Low Yield Observed CheckReagents Verify Reagent Purity (NMR, Titration) Start->CheckReagents OptimizeBase Switch to Stronger Base? (e.g., t-BuOK) CheckReagents->OptimizeBase Purity OK Success Yield Improved CheckReagents->Success Impurity Found & Rectified OptimizeTemp Increase Temperature or Change Solvent? OptimizeBase->OptimizeTemp No Improvement OptimizeBase->Success Improvement CheckSideRxns Analyze Byproducts (LC-MS, NMR) OptimizeTemp->CheckSideRxns No Improvement OptimizeTemp->Success Improvement CheckSideRxns->Success Side Reaction Identified & Mitigated G Reactants Isobutylhydrazine + β-Ketonitrile Intermediate1 Hydrazone Intermediate Reactants->Intermediate1 1. Nucleophilic Attack (N on C=O) Intermediate1->p1 Intermediate2 Cyclized Intermediate (non-aromatic) Intermediate2->p2 Product 3-Aminopyrazole + H2O p1->Intermediate2 2. Intramolecular Nucleophilic Attack (N on C≡N) p2->Product 3. Tautomerization & Dehydration (Aromatization)

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting workflows, diagnostic FAQs, and validated protocols for formulation scientists and researchers facing aqueous solubility challenges wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting workflows, diagnostic FAQs, and validated protocols for formulation scientists and researchers facing aqueous solubility challenges with 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine (also known as 1-isobutyl-4-methyl-1H-pyrazol-3-amine).

Physicochemical Profiling & The Causality of Poor Solubility

To effectively troubleshoot solubility, we must first understand the molecular causality behind the compound's behavior[1]. The pyrazole core provides a degree of polarity, but the addition of the 1-isobutyl and 4-methyl groups introduces significant lipophilic bulk. This bulk disrupts water hydration networks, leading to a high thermodynamic penalty for aqueous dissolution.

However, the primary amine at the 3-position is weakly basic, providing a critical functional handle for pH-dependent solubilization [2].

Table 1: Physicochemical Properties & Formulation Implications
PropertyCharacteristic / Estimated ValueSolubilization Implication
Molecular Weight 153.22 g/mol Small molecular size is highly favorable for encapsulation within cyclodextrin hydrophobic cavities.
Lipophilicity (LogP) ~1.8 - 2.5Moderately lipophilic. Requires co-solvents (e.g., DMSO, Ethanol) or surfactants to achieve dissolution at neutral pH.
Ionizability (pKa) ~4.0 - 5.0 (Conjugate Acid)Weak base. Highly soluble in acidic media (pH < 3) via salt formation; rapidly precipitates at physiological pH (7.4) [3].
Hydrogen Bonding 1 Donor (-NH2), 2 Acceptors (N)Capable of forming stable Amorphous Solid Dispersions (ASDs) via H-bonding with polymers like HPMCAS or PVP.

Diagnostic FAQs

Q1: Why does my compound immediately precipitate when I dilute my DMSO stock into a pH 7.4 cell culture medium? A1: This is a classic solvent-shift precipitation event. 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is highly soluble in aprotic dipolar solvents like DMSO. When introduced to an aqueous buffer at pH 7.4, the solvent polarity dramatically increases. Because pH 7.4 is significantly higher than the compound's pKa, the 3-amine group remains un-ionized (the free base form), which is highly lipophilic [4]. The sudden drop in solubilization capacity forces the free base to rapidly nucleate and precipitate out of solution.

Q2: Can I just lower the pH of my buffer to dissolve it? A2: Yes, lowering the pH below its pKa (e.g., pH 2.0 - 3.0) will protonate the primary amine, forming a highly water-soluble cationic salt. However, if your downstream application requires physiological pH (e.g., in vitro cell assays or in vivo IV administration), the compound will precipitate upon neutralization. For pH 7.4 applications, you must rely on kinetic stabilization (co-solvents/surfactants) or complexation rather than purely pH adjustment [2].

Q3: How do I choose between a co-solvent system and a cyclodextrin system for my in vivo studies? A3: Co-solvents (like PEG400 or Propylene Glycol) reduce the dielectric constant of water, accommodating the lipophilic isobutyl group. However, high concentrations of co-solvents can cause tissue toxicity or hemolysis in vivo. If your required dose is high, Hydroxypropyl-β-Cyclodextrin (HPβCD) is preferred. The cyclodextrin physically shields the lipophilic portions of the pyrazole within its hydrophobic cavity, maintaining high apparent solubility without the toxicity of organic solvents [1].

Troubleshooting Workflows & Self-Validating Protocols

Workflow 1: Thermodynamic Equilibrium Solubility Profiling

Before formulating, you must establish the baseline thermodynamic solubility across a pH gradient. Relying on visual dissolution is prone to error; this self-validating protocol ensures accurate quantification.

Step-by-Step Methodology:

  • Excess API Addition: Weigh 10 mg of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine into five separate glass scintillation vials.

  • Buffer Addition: Add 2 mL of pre-formulated aqueous buffers (pH 1.2, 3.0, 5.0, 7.4, and 9.0) to the respective vials. Validation Check: Undissolved solid must be visibly present; if not, add more API to ensure the system is saturated.

  • Thermal Equilibration: Seal the vials and place them on an orbital shaker at 300 RPM and 37°C for 48 hours. Causality: 48 hours provides sufficient time for the system to transition from kinetic dissolution to thermodynamic equilibrium, accounting for any potential polymorphic transformations.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Validation Check: Discard the first 0.5 mL of filtrate to saturate any non-specific binding sites on the filter membrane.

  • Quantification: Dilute the filtrate 1:10 in the mobile phase and analyze via HPLC-UV to determine the exact concentration.

EquilibriumSolubility A 1. API Excess Addition (10 mg Pyrazole Amine) B 2. Buffer Addition (pH 1.2 - 9.0 Gradients) A->B C 3. Thermal Equilibration (37°C, 300 RPM, 48h) B->C D 4. Phase Separation (Centrifuge & 0.22µm Filter) C->D E 5. HPLC Quantification (Thermodynamic Solubility) D->E

Step-by-step workflow for determining thermodynamic equilibrium solubility.

Workflow 2: Formulating for Physiological pH (7.4)

If your assay requires neutral pH, complexation is highly effective for molecules with lipophilic alkyl chains.

Step-by-Step Methodology (Cyclodextrin Complexation):

  • Vehicle Preparation: Prepare a 20% (w/v) HPβCD solution in pH 7.4 phosphate-buffered saline (PBS).

  • API Integration: Add the pyrazole amine incrementally to the stirring vehicle.

  • Acoustic Cavitation: Sonicate the mixture in a water bath at 25°C for 30 minutes. Causality: Sonication provides the activation energy required to break the API's crystal lattice, driving the lipophilic isobutyl and methyl moieties into the hydrophobic cavity of the cyclodextrin.

  • Clarification: Filter through a 0.22 µm membrane to remove any uncomplexed, precipitated API.

FormulationLogic Start Target Formulation pH? Acidic Acidic (pH < 4.0) Start->Acidic Neutral Neutral (pH 7.4) Start->Neutral Salt Salt Formation (Protonation of 3-amine) Acidic->Salt CheckDose Required Concentration? Neutral->CheckDose LowDose Low (<100 µM) Co-solvent (DMSO/EtOH) CheckDose->LowDose HighDose High (>100 µM) Cyclodextrins or ASD CheckDose->HighDose

Logical decision matrix for selecting a solubilization strategy.

Advanced Formulation: Amorphous Solid Dispersions (ASDs)

For oral drug development, crystalline 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine may suffer from poor bioavailability due to slow dissolution in the gastrointestinal (GI) tract [4].

Converting the crystalline API to an amorphous state via spray drying with a stabilizing polymer (e.g., HPMCAS) kinetically traps the drug in a high-energy, highly soluble state. The polymer serves a dual purpose: it raises the glass transition temperature (Tg) to prevent solid-state recrystallization during storage, and it acts as a precipitation inhibitor when the formulation transitions from the acidic stomach to the neutral pH of the intestine, maintaining the drug in a supersaturated state for optimal absorption [2].

References

  • Drug Development & Delivery. "BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms." Drug-Dev. Available at:[Link]

  • Fossa, P. et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." MDPI Pharmaceuticals. Available at:[Link]

  • Savjani, K.T. et al. "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics." National Institutes of Health (PMC). Available at:[Link]

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

Welcome to the Technical Support Center for the handling, storage, and formulation of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine . As an electron-rich aminopyrazole derivative, this active pharmaceutical ingredient (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and formulation of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine . As an electron-rich aminopyrazole derivative, this active pharmaceutical ingredient (API) is highly susceptible to oxidative degradation.

This guide is designed for researchers and drug development professionals. It bypasses superficial advice to focus on the causality of degradation and provides self-validating experimental systems to ensure the structural integrity of your compound from bench synthesis to final formulation.

I. Mechanistic Overview of Aminopyrazole Oxidation

Before troubleshooting, it is critical to understand why this molecule degrades. The exocyclic 3-amino group is conjugated with the electron-rich pyrazole ring. This high electron density makes the lone pair on the nitrogen a prime target for both radical abstraction (autoxidation) and electrophilic attack (peroxide-mediated oxidation).

G API 4-methyl-1-(2-methylpropyl) -1H-pyrazol-3-amine O2 Autoxidation (O2) Radical Mechanism API->O2 Exposure to Air H2O2 Peroxide Impurities (Excipients) API->H2O2 Formulation Deg1 Azo/Azoxy Dimers (Pink/Brown Discoloration) O2->Deg1 Radical Coupling Deg2 N-Oxide Derivatives (Mass Shift +16 Da) H2O2->Deg2 Nucleophilic Attack Mit1 Inert Gas (Ar) Low Temp (-20°C) Mit1->O2 Prevents Mit2 Antioxidants (BHT) Chelators (EDTA) Mit2->H2O2 Quenches/Chelates

Mechanistic pathways of aminopyrazole oxidative degradation and targeted mitigation strategies.

II. Troubleshooting & FAQs

Q1: Why does my batch of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine develop a pink or brown discoloration during ambient storage? A1: This discoloration is a macroscopic indicator of autoxidation. Atmospheric oxygen initiates a radical chain reaction, abstracting a hydrogen atom from the 3-amino group to form a nitrogen-centered radical. These radicals rapidly couple to form highly conjugated, chromophoric azo or azoxy dimers. As documented in , the free base form is exceptionally vulnerable to moisture and oxygen, necessitating strict environmental controls to prevent this color shift[1].

Q2: How does the physical state (free base vs. salt) affect the oxidative stability of this compound? A2: Converting the free base to a crystalline salt (e.g., hydrochloride or mesylate) dramatically enhances its oxidative stability. Oxidation mechanisms target the lone pair of electrons on the exocyclic amine. Protonation of this amine in the salt form effectively ties up the lone pair, raising the oxidation potential and rendering the molecule significantly less reactive toward electrophilic oxygen species[2]. If your downstream application permits, isolating and storing the compound as a salt is the most robust strategy against degradation.

Q3: What is the optimal storage protocol for the bulk free base API? A3: If the free base must be stored, you must eliminate the primary initiators: oxygen, light, and thermal energy.

  • Atmosphere: Store under a strict Argon blanket. Argon is approximately 38% denser than air; it settles at the bottom of the vial, displacing oxygen and creating a superior protective blanket compared to Nitrogen.

  • Temperature: Store at -20°C or lower. The permeability of oxygen through packaging and the kinetics of radical initiation are highly temperature-dependent.

  • Packaging: Use amber glass vials to prevent photooxidation, placed inside sealed aluminized Mylar bags with desiccant and iron-based oxygen scavengers.

Q4: We are formulating this API into a solid dosage form. What excipient interactions should we anticipate? A4: Excipient-induced oxidation is a major hurdle. Common excipients like polyethylene glycol (PEG), povidone, and crospovidone contain trace levels of hydroperoxides introduced during their manufacturing[2]. These peroxides undergo nucleophilic attack by the aminopyrazole, leading to N-oxide formation. To prevent this, you must screen excipients for low peroxide values (PV) and incorporate chain-breaking antioxidants (like BHT) to quench propagating radicals[3].

III. Self-Validating Experimental Protocols

To ensure your storage and formulation strategies are effective, you must establish a self-validating analytical system. The following forced degradation protocol allows you to map the exact degradation pathways of your specific batch.

Workflow Start API Sample (1 mg/mL) Stress1 H2O2 (3%) Peroxide Stress Start->Stress1 Stress2 AIBN (1 mM) Radical Stress Start->Stress2 Quench Quench Reaction (Sodium Thiosulfate) Stress1->Quench Stress2->Quench Analysis LC-HRMS Analysis Identify Degradants Quench->Analysis

Self-validating workflow for forced oxidative degradation testing using LC-HRMS.

Protocol 1: Forced Oxidative Degradation Mapping

Causality Note: Using both H2O2 and AIBN is critical., simulating long-term autoxidation, whereas H2O2 simulates excipient-driven peroxide attack[4].

  • Preparation: Dissolve 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine in a 50:50 Water/Acetonitrile mixture to a final concentration of 1 mg/mL.

  • Peroxide Stress: To Aliquot A, add 3% H2O2 (v/v). Incubate at 40°C for 24 hours.

  • Radical Stress: To Aliquot B, add 1 mM AIBN (azobisisobutyronitrile). Incubate at 40°C for 24 hours.

  • Quenching (Critical Step): Add a stoichiometric excess of sodium thiosulfate to Aliquot A. Why? Failing to quench the peroxides will allow oxidation to continue while the sample sits in the autosampler, leading to artificially inflated degradation data and invalidating the assay.

  • Analysis: Inject samples into an LC-HRMS (High-Resolution Mass Spectrometer). Look for m/z shifts of +16 Da (N-oxides) or large dimeric masses indicating azo coupling.

Protocol 2: Strict Inert Storage Workflow
  • Purge: Flush an amber glass vial with Argon gas for 60 seconds using a manifold.

  • Transfer: Transfer the API powder into the vial under a positive pressure of Argon (ideally within a glove box).

  • Seal: Cap tightly with a PTFE-lined septum cap to prevent plasticizer leaching.

  • Secondary Containment: Place the vial into a foil pouch containing an iron-based oxygen absorber and a silica desiccant packet. Vacuum seal the pouch.

  • Storage: Store immediately at -20°C or -80°C.

IV. Quantitative Data & Formulation Strategies

When moving from bulk storage to formulation, the chemical microenvironment dictates stability. Use the following tables to select appropriate mitigation strategies based on the specific oxidative threat.

Table 1: Oxidative Degradation Pathways and Prevention Strategies

Degradation PathwayPrimary InitiatorChemical ConsequenceStructural Prevention Strategy
Autoxidation O2, UV LightAzo/Azoxy dimers (Pink/Brown)Argon blanketing, Amber packaging, Salt formation
Peroxide Oxidation Excipient impurities (H2O2)N-oxide formation (+16 Da)Low-peroxide excipients, Microencapsulation
Metal-Catalyzed Trace Fe3+, Cu2+Radical generation accelerationMetal-free synthesis, Chelator addition

Table 2: Recommended Antioxidants and Additives for Aminopyrazole Formulation

AdditiveMechanism of ActionRecommended Conc. (w/w)Phase Suitability
BHT Radical scavenger (Chain-breaking)0.01% - 0.1%Solid / Lipid / Organic
Ascorbic Acid Reducing agent (Oxygen scavenger)0.05% - 0.5%Aqueous / Liquid
EDTA Metal ion chelator0.01% - 0.1%Aqueous / Liquid

V. References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: Pharmaceutics (MDPI) / PubMed Central URL:[Link]

  • Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability Source: Clinical Trials Arena URL:[Link]

  • Addressing Instability in APIs Prone to Oxidation in Tablet Formulations Source: Pharma.Tips URL:[Link]

Sources

Optimization

minimizing side reactions during 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine amidation

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the amidation of 4-methyl-1-(2-methylpropyl)-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the amidation of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine. Our focus is to provide practical, field-proven insights and troubleshooting strategies to minimize side reactions, improve yield, and ensure high purity of the final amide product.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the amidation of heteroaromatic amines like our target pyrazole.

Q1: My amidation reaction has a very low yield. What are the most likely causes?

A1: Low yields in this specific amidation are typically traced back to one of three areas:

  • Poor Carboxylic Acid Activation: The reaction's first step is activating the carboxylic acid. If this step is inefficient, the rest of the reaction cannot proceed. This is common with carbodiimide reagents like EDC if additives are omitted. The highly reactive O-acylisourea intermediate can rapidly rearrange to a stable, unreactive N-acylurea byproduct, consuming your starting material and activator.[1][2]

  • Slow Aminolysis: 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is a heteroaromatic amine. Its nucleophilicity can be lower than simple alkylamines due to electronic effects of the pyrazole ring. If the coupling (the amine attacking the activated acid) is slow, side reactions of the activated intermediate have more time to occur.[3][4]

  • Guanidinylation of the Amine: When using uronium/aminium-based coupling reagents like HATU or HBTU, a common side reaction is the direct reaction of your pyrazole amine with the coupling reagent itself. This forms a guanidinium-capped amine that is unreactive and terminates the chain, reducing the yield of the desired amide.[5][6][7] This is especially problematic if the coupling reagent is used in large excess or if the carboxylic acid activation is slow.[5]

Q2: I see an unexpected major byproduct in my LC-MS. How can I identify it?

A2: Based on the reagents used, you can predict the likely byproducts by their mass:

  • If using EDC: Look for a mass corresponding to your carboxylic acid + EDC, or your amine + EDC. The most common culprit is the N-acylurea , formed by the rearrangement of the O-acylisourea intermediate.

  • Unreacted Starting Materials: Do not discount simple unreacted carboxylic acid or amine.

  • Diacylated Product: In rare cases, if the reaction conditions are forced, you might see evidence of acylation on one of the pyrazole ring nitrogens in addition to the desired amide bond.

Q3: How do I choose between HATU and EDC/HOBt for this specific amidation?

A3: The choice depends on the steric hindrance of your carboxylic acid and the value of your materials.

  • Choose HATU for Difficult Couplings: HATU is generally considered a superior reagent for challenging couplings, including those involving sterically hindered acids or less nucleophilic amines like our pyrazole substrate.[7][8] It works by generating a highly reactive OAt-active ester in situ, which leads to faster reaction kinetics and often higher yields.[3][9] Although more expensive, its efficiency can save time and material in the long run.

  • Choose EDC/HOBt for Routine or Large-Scale Synthesis: The EDC/HOBt system is a cost-effective and reliable workhorse. The addition of HOBt (or a safer, more modern equivalent like OxymaPure) is critical . HOBt intercepts the unstable O-acylisourea intermediate to form an active ester, which suppresses both N-acylurea formation and racemization of the carboxylic acid if it has a chiral center.[10][11]

Q4: My product is very polar and streaks on my silica TLC plate. What is the best way to purify it?

A4: This is a very common issue with amide products containing heterocyclic moieties.

  • Initial Assessment: First, confirm on a TLC plate if the streaking is due to acidity of the silica. Spot your crude material, let it sit on the plate for 30-60 minutes, and then develop it. If new, lower Rf spots appear, your compound may be degrading.[12]

  • Modify the Mobile Phase: For basic compounds like yours, adding a small amount of base (e.g., 0.5-1% triethylamine or ammonia in methanol) to your mobile phase (e.g., dichloromethane/methanol) can significantly improve peak shape.[13]

  • Switch Stationary Phase: If modifying the mobile phase is insufficient, consider alternative chromatography techniques:

    • Reversed-Phase HPLC/Flash: This is often the best choice for polar compounds. You will use a C18 column with a water/acetonitrile or water/methanol gradient.[12]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is excellent for very polar molecules that are not retained in reversed-phase. It uses a polar stationary phase (like silica or diol) with a high-organic mobile phase.[12][14]

    • Recrystallization: Do not underestimate this powerful technique. If a suitable solvent system can be found (e.g., ethanol, acetonitrile, or mixtures with ethyl acetate/hexanes), recrystallization can be highly effective for removing minor impurities.[13][15]

Troubleshooting Guide
Observation / Symptom Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient acid activation (especially with EDC alone).2. Reagents (coupling agent, base) are old/degraded.3. Insufficient base or inappropriate base used.4. Guanidinylation of amine (with HATU/HBTU).1. If using EDC, always include an additive like HOBt or OxymaPure. [10]2. Use fresh, high-quality reagents from a reliable supplier.3. Use a non-nucleophilic, hindered base like DIPEA, especially with HATU.[5] Ensure at least 2-3 equivalents are used.4. Pre-activate the carboxylic acid with HATU/base for 5-10 minutes before adding the amine to minimize guanidinylation.[6]
Major Byproduct Detected 1. N-Acylurea formation (with EDC). Mass = [Acid + EDC - H₂O].2. Guanidinylation (with HATU). Mass = [Amine + 137.1].3. Symmetrical Anhydride of the carboxylic acid. Mass = [2 x Acid - H₂O].1. Add HOBt to the reaction to intercept the O-acylisourea intermediate.[11]2. Reduce the equivalents of HATU to ~1.05-1.1. Do not use a large excess. Add the amine only after the acid is activated.[5][16]3. This can form if the amine is added too slowly or is not nucleophilic enough. Consider switching to a more powerful coupling agent like HATU.
Racemization of Chiral Acid 1. Over-activation of the carboxylic acid.2. Extended reaction time at elevated temperatures.3. Use of a nucleophilic base (e.g., triethylamine).1. Use of additives like HOBt or, even better, HOAt (the "A" in HATU) is highly effective at suppressing racemization.[10]2. Run the reaction at 0 °C to room temperature. Monitor closely and quench once complete.3. Use a hindered base like DIPEA or 2,4,6-collidine.[3]
Difficult Purification 1. Product is highly polar.2. Byproducts (e.g., tetramethylurea from HATU, EDC-urea) are co-eluting.3. Product is degrading on silica gel.1. Use a more polar mobile phase (e.g., DCM/MeOH). If still unsuccessful, switch to reversed-phase chromatography.[12]2. Perform an aqueous workup. Wash the organic layer with dilute acid (to remove base), then bicarbonate (to remove acid/HOBt), then water/brine (to remove ureas).3. Deactivate silica with triethylamine or switch to a neutral stationary phase like alumina.[12]
Mechanism Spotlight: HATU Activation and the Guanidinylation Side Reaction

Understanding the mechanism is key to preventing side reactions. The uronium salt HATU is not the direct acylating agent; it serves to create a highly reactive intermediate.

Desired Pathway: Amide Formation

The reaction begins when a non-nucleophilic base (DIPEA) deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive O-acyluronium intermediate. This is rapidly intercepted by the HOAt anion to generate the key OAt-active ester and release tetramethylurea (TMU) as a byproduct.[3] Your pyrazole amine then attacks this active ester to form the desired amide bond.

Side Reaction: Guanidinylation

If the aminolysis step is slow, or if excess HATU is present, the free pyrazole amine can directly attack the electrophilic guanidinium carbon of the HATU reagent itself.[5] This forms a stable, undesired guanidinium byproduct, effectively capping the amine and preventing it from participating in the desired reaction.

G cluster_desired Desired Amidation Pathway cluster_side Guanidinylation Side Reaction Acid R-COOH ActiveEster OAt-Active Ester Acid->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster Product Desired Amide ActiveEster->Product Amine Pyrazole-NH2 Amine->Product Aminolysis Amine_side Pyrazole-NH2 SideProduct Guanidinium Byproduct Amine_side->SideProduct Undesired Attack HATU_side Excess HATU HATU_side->SideProduct caption Fig 1. HATU: Desired vs. Side Reaction

Caption: Fig 1. HATU: Desired vs. Side Reaction

Optimized Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for sterically demanding substrates or when maximizing yield is critical.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1 M concentration).

  • Activation: Add HATU (1.05 - 1.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

  • Pre-activation: Stir the mixture at 0 °C for 5-10 minutes. This pre-activation step is crucial to form the active ester and minimize guanidinylation.[6]

  • Amine Addition: Add a solution of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine (1.0 eq) in a small amount of the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with 5% aqueous citric acid or KHSO₄ (to remove DIPEA), saturated aqueous NaHCO₃ (to remove excess acid and HOAt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography as determined by your initial scouting (see FAQ Q4).

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This is a robust and economical method suitable for many applications.

  • Preparation: To a round-bottom flask, add the carboxylic acid (1.0 eq), 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine (1.0 eq), and HOBt (1.1 eq).

  • Dissolution: Dissolve the components in an anhydrous aprotic solvent (DMF or DCM).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Base (Optional but Recommended): If starting with an amine salt or to aid solubility, a base like DIPEA or N-methylmorpholine (NMM) (1-2 eq) can be added.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Wash with water or 5% NaHCO₃ to remove unreacted EDC, HOBt, and the water-soluble urea byproduct.[17] Follow with a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by flash chromatography or recrystallization.

Troubleshooting Workflow Diagram

If your reaction is not performing as expected, follow this logical workflow to diagnose the issue.

G cluster_analysis Crude Analysis Outcomes cluster_solutions Potential Solutions start Problem: Low Yield / Impure Product check_sm 1. Confirm Starting Material Purity (NMR, LC-MS) start->check_sm check_reagents 2. Check Reagent Quality (Fresh coupling agents? Anhydrous solvent?) check_sm->check_reagents analyze_crude 3. Analyze Crude Reaction Mixture (LC-MS, TLC) check_reagents->analyze_crude sm_unreacted Mainly Unreacted Starting Materials analyze_crude->sm_unreacted side_product Major Side Product Detected analyze_crude->side_product complex_mixture Complex Mixture / Degradation analyze_crude->complex_mixture sol_sm sol_sm sm_unreacted->sol_sm Cause: Incomplete Reaction sol_side Identify Byproduct by Mass Adjust Stoichiometry (e.g., reduce HATU eq.) Change Reagent Order (pre-activate acid) side_product->sol_side Cause: Specific Side Reaction sol_complex Lower Reaction Temperature Check for incompatible functional groups Simplify workup procedure complex_mixture->sol_complex Cause: Instability / Multiple Pathways caption Fig 2. General Troubleshooting Workflow

Caption: Fig 2. General Troubleshooting Workflow

References
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.). Retrieved from Google search.[3]

  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.[16]

  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. (n.d.). Benchchem.[5]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.[9]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.[6]

  • (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.[4]

  • HATU:a third-generation coupling reagent. (2024, July 3). ChemicalBook.[8]

  • (2018, June 2). Side reactions in peptide synthesis: An overview. Bibliomed.[1]

  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.[7]

  • Technical Support Center: Purification of Polar Benzamide Derivatives. (n.d.). Benchchem.[12]

  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage.[18]

  • Peptide Side Reactions. (n.d.). Peptide Chemistry | Tools, Guides & Insights.[19]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Retrieved from Google search.[10]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate.[13]

  • For highly polar compound, how to do the purification? (2018, April 25). ResearchGate.[14]

  • Side Reactions in - Peptide Synthesis. (n.d.). Retrieved from Google search.[20]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies.[11]

  • Amide-based compounds, production, recovery, purification and uses thereof. (n.d.). Google Patents.[15]

  • (2021, February 1). C–H Amidation and Amination of Arenes and Heteroarenes with Amide and Amine using Cu-MnO as a Reusable Catalyst under Mild Conditions. The Journal of Organic Chemistry - ACS Publications.[21]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.[17]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (n.d.). PMC.[22]

  • Why did my amide syntesis does not work? (2021, April 14). ResearchGate.[23]

  • Carbodiimide amide coupling reaction sideproduct. (2022, January 7). Reddit.[2]

Sources

Troubleshooting

scale-up challenges and solutions for 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine production

Welcome to the technical support center for the synthesis and scale-up of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine. This guide is designed for researchers, process chemists, and drug development professionals to na...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of transitioning this synthesis from bench-scale to production. We will delve into the core synthetic strategy, address common challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure a safe, efficient, and reproducible process.

Core Synthetic Pathway: An Overview

The most direct and widely adopted method for synthesizing 3-aminopyrazoles, such as the target compound, is the condensation reaction between a hydrazine derivative and a β-ketonitrile.[1][2] This reaction, a variant of the Knorr pyrazole synthesis, proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the final aminopyrazole ring.[2]

For the synthesis of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine, the key starting materials are isobutylhydrazine ((2-methylpropyl)hydrazine) and 2-methylacetoacetonitrile (also known as 2-methyl-3-oxobutanenitrile).

Synthetic_Pathway cluster_reactants Starting Materials SM1 Isobutylhydrazine Intermediate Hydrazone Intermediate SM1->Intermediate + Condensation (-H2O) SM2 2-Methylacetoacetonitrile SM2->Intermediate Product 4-methyl-1-(2-methylpropyl)- 1H-pyrazol-3-amine Intermediate->Product Intramolecular Cyclization

Caption: General synthesis of the target aminopyrazole.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific issues that may arise during the synthesis and scale-up process in a direct question-and-answer format.

Q1: My reaction yield dropped significantly when I moved from a 10g to a 1kg scale. What are the most likely causes?

A decrease in yield upon scale-up is a frequent challenge and typically points to physical process limitations rather than a change in the chemical reaction itself. The primary culprits are inefficient heat transfer and inadequate mixing.[3][4]

  • Inefficient Heat Transfer: Large reactors have a much lower surface-area-to-volume ratio compared to lab flasks. This makes it difficult to maintain a uniform temperature. The condensation of hydrazine is often exothermic, and poor heat dissipation can lead to localized hot spots.[5] These hot spots can accelerate decomposition of the hydrazine reagent and promote the formation of colored impurities and byproducts, ultimately lowering the yield of the desired product.[1]

  • Poor Mixing: Inadequate agitation in a large vessel can create non-homogeneous conditions. This means localized areas may have incorrect stoichiometric ratios of reactants or catalyst, leading to incomplete conversion or the formation of side products.

Solution Pathway:

  • Manage the Exotherm: Implement a semi-batch process where the isobutylhydrazine is added slowly and controllably to the solution of the β-ketonitrile. This allows the reactor's cooling system to keep pace with the heat being generated.[5]

  • Optimize Agitation: Ensure the reactor is equipped with an appropriately designed impeller (e.g., pitched-blade turbine) and that the mixing speed is sufficient to maintain a homogenous slurry or solution without causing excessive shear.

  • Confirm Temperature Control: Use a calibrated temperature probe placed correctly within the reactor to monitor the internal temperature, not just the jacket temperature.

Q2: I'm observing a significant impurity with the same mass as my product. How can I identify and suppress it?

This is the classic challenge of regioisomerism . When an unsymmetrical substituted hydrazine (like isobutylhydrazine) reacts with an unsymmetrical β-dicarbonyl equivalent, the initial nucleophilic attack can occur from either nitrogen atom of the hydrazine, leading to two different pyrazole isomers.[2] In this case, you are likely forming both the desired 3-amino-1-isobutyl isomer and the undesired 5-amino-1-isobutyl isomer. These isomers often have very similar physical properties, making them difficult to separate by crystallization or standard chromatography at scale.

Controlling Regioselectivity: The ratio of these isomers is highly dependent on the reaction conditions, which govern whether the reaction is under kinetic or thermodynamic control.[2]

  • Kinetic Control (Favors 5-Amino Isomer): Generally achieved at lower temperatures (e.g., 0°C) without a strong acid catalyst. The reaction is faster but may lead to the less stable isomer.

  • Thermodynamic Control (Favors 3-Amino Isomer): Typically requires higher temperatures (reflux) and the presence of an acid catalyst like acetic acid or p-toluenesulfonic acid (p-TSA).[6] The acid protonates the intermediate, allowing for an equilibrium to be established that favors the formation of the more thermodynamically stable 3-amino product.

Solution Pathway:

  • Implement Thermodynamic Conditions: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) or p-TSA to the reaction mixture.[6]

  • Increase Reaction Temperature: Run the reaction at an elevated temperature, such as the reflux temperature of the chosen solvent (e.g., ethanol or toluene).

  • Confirm Structure: Unambiguous confirmation of the correct isomer requires advanced analytical techniques. While 1H NMR is essential, a 1H-15N HMBC experiment is the most definitive method to establish the connectivity between the isobutyl group and the N1 position of the pyrazole ring.[2][7]

Q3: The reaction mixture turns dark brown or red, and I'm isolating a tar-like crude product. What is causing this decomposition?

Dark discoloration is a common sign of hydrazine decomposition and subsequent side reactions.[1]

  • Hydrazine Instability: Hydrazine and its alkylated derivatives can be sensitive to air (oxidation) and light, especially at elevated temperatures.[1] This degradation can generate colored byproducts that contaminate the final product.

  • Side Reactions: At high temperatures, particularly if using acetic acid as a solvent (not just a catalyst), the product aminopyrazole can react further to form an N-acetylated amide byproduct.[2][8]

Solution Pathway:

  • Use High-Purity Reagents: Ensure the isobutylhydrazine and the β-ketonitrile are of high purity and stored correctly. If possible, use freshly distilled or purchased reagents. Using a more stable salt form, like isobutylhydrazine hydrochloride, can also be beneficial, though it requires the addition of a base to liberate the free hydrazine in situ.[1]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent air oxidation. This is critical during scale-up where reaction times may be longer.[1]

  • Optimize Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction by HPLC or TLC and stop the reaction once the starting material is consumed.

Q4: My final product is a persistent oil or low-melting solid, making isolation and purification difficult at scale. What are my options?

This is a common issue with substituted pyrazoles.[9] Standard crystallization can be challenging.

  • Solvent Screening for Recrystallization: A systematic approach to finding a suitable recrystallization solvent is crucial. Use a small amount of the crude oil and test various solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/heptane, toluene). The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[10]

  • Purification via Salt Formation: As the product is an amine, it can be converted to a crystalline salt (e.g., hydrochloride, sulfate) by treating a solution of the crude product with the corresponding acid. The salt often has much better crystalline properties than the free base. After filtration and washing the salt to remove neutral impurities, the free base can be regenerated by treatment with a base and extraction.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for oils at a moderate scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

The main hazards are associated with the use of isobutylhydrazine and the exothermic nature of the reaction.[5]

  • Toxicity of Hydrazine: Isobutylhydrazine, like other hydrazines, is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.[5][11]

  • Thermal Runaway: The condensation reaction is exothermic. Without proper control, the reaction temperature can increase uncontrollably, leading to vigorous boiling, pressure buildup, and potentially a runaway reaction.[5] This risk is amplified at scale. Always ensure the reactor's cooling capacity is sufficient for the batch size and addition rate.

  • Flammability: The organic solvents used (e.g., ethanol, toluene) are flammable. Ensure the reactor is properly grounded and operated in an area free from ignition sources.

Q2: Which solvent is best for this reaction at scale?

The choice of solvent impacts reaction rate, regioselectivity, and product isolation.

  • Ethanol: A common, effective, and relatively safe choice. It is a good solvent for the starting materials and often allows for direct crystallization of the product upon cooling or addition of water.

  • Toluene: Often used for higher reaction temperatures (reflux at ~110°C) to ensure thermodynamic control and favor the desired 3-amino isomer. It allows for azeotropic removal of water, which can drive the reaction to completion.

  • Polyethylene Glycol (PEG-400): A greener, non-volatile solvent option that has been shown to be highly effective for aminopyrazole synthesis, often in the presence of a p-TSA catalyst, leading to high yields and short reaction times.[6] Its recyclability can be an advantage at an industrial scale.

Q3: How critical is the purity of the starting 2-methylacetoacetonitrile?

It is extremely critical. The primary route to 3-aminopyrazoles involves β-ketonitriles.[2][6] Impurities in this starting material will carry through the reaction and can significantly complicate purification. Common impurities might include unreacted starting materials from its own synthesis, which could lead to different pyrazole byproducts. Always use a β-ketonitrile with >98% purity, confirmed by GC or NMR, for scale-up operations.

Data and Protocols
Table 1: Key Parameter Comparison for Scale-Up
ParameterLab Scale (10 g)Pilot Scale (1 kg)Key Consideration for Scale-Up
Reagent Addition Quick addition via funnelSlow, controlled addition via pump over 1-2 hoursExotherm Management: Prevents temperature spikes and thermal runaway.[5]
Temperature Control Ice bath / Heating mantleJacketed reactor with thermal fluidHeat Transfer: Surface-area-to-volume ratio decreases, requiring active and efficient cooling/heating.[3]
Atmosphere Ambient or N₂ balloonFull N₂ blanket/purgeReagent Stability: Prevents air-oxidation of hydrazine over longer processing times.[1]
Mixing Magnetic stir barOverhead mechanical stirrer (impeller)Homogeneity: Ensures consistent reaction conditions throughout the larger volume.[4]
Work-up/Isolation Separatory funnel, rotovapReactor quench, centrifuge/filter-dryerMaterial Handling: Requires specialized equipment for handling large volumes of liquids and solids.
Purification Column chromatographyRecrystallization / Salt formationThroughput: Chromatography is generally not viable for multi-kg quantities.
Experimental Protocol (Designed for Scale-Up)

Objective: To synthesize 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine under conditions favoring the correct regioisomer.

Materials:

  • 2-Methylacetoacetonitrile (1.0 eq)

  • Isobutylhydrazine (1.1 eq)

  • Ethanol (5-10 volumes, e.g., 5-10 mL per gram of starting material)

  • Glacial Acetic Acid (0.1 eq)

Procedure:

  • Reactor Setup: Charge a clean, dry, jacketed reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet with 2-methylacetoacetonitrile and ethanol.

  • Inerting: Purge the reactor with nitrogen for 15-20 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Catalyst Addition: Add the glacial acetic acid to the stirred solution.

  • Heating: Heat the reactor contents to 75-80°C (reflux).

  • Controlled Addition: Slowly add the isobutylhydrazine to the reactor via an addition pump over 1-2 hours. Crucially, monitor the internal temperature. Ensure the cooling jacket activates as needed to maintain a steady reflux temperature without a significant exotherm.

  • Reaction Monitoring: Hold the mixture at reflux for 4-6 hours after the addition is complete. Monitor the reaction's progress by taking samples periodically and analyzing them by HPLC or TLC until the starting β-ketonitrile is consumed (<1%).

  • Cool-Down & Isolation: Once complete, cool the reaction mixture to room temperature, then further cool to 0-5°C for 2-4 hours to induce crystallization.

  • Filtration: Filter the resulting slurry, washing the cake with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight.

Visualization of Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving common issues during scale-up.

Troubleshooting_Workflow Start Problem Encountered During Scale-Up LowYield Low Yield Start->LowYield Impurity Major Impurity / Isomer Mix Start->Impurity Decomp Decomposition / Dark Color Start->Decomp Heat Poor Heat Transfer? LowYield->Heat Check Temp Logs Mix Poor Mixing? LowYield->Mix Regio Regioisomer Formation? Impurity->Regio Check MS/NMR Hydrazine Hydrazine Instability? Decomp->Hydrazine AddRate Decrease Addition Rate Improve Cooling Heat->AddRate Yes Agitate Optimize Agitation Speed & Impeller Design Mix->Agitate Yes Thermo Add Acid Catalyst (p-TSA) Increase Temperature Regio->Thermo Yes Inert Run Under Inert (N2) Use Fresh Hydrazine Hydrazine->Inert Yes

Caption: A logical workflow for troubleshooting common scale-up issues.

References
  • Benchchem. Troubleshooting the reaction mechanism of pyrazole formation.
  • Benchchem. Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Benchchem. Minimizing side product formation in aminopyrazole synthesis.
  • Benchchem. Navigating the Challenges of Scaling Up 4-Iodopyrazole Reactions: A Technical Support Guide.
  • Taylor & Francis Online. Synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluene sulphonic acid using polyethylene glycol-400 as an efficient and recyclable reaction medium. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]

  • MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Available from: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • Organic Syntheses. 3(5)-aminopyrazole. Available from: [Link]

  • Beilstein Journals. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]

  • Reddit. Purification of Amino-Pyrazoles. Available from: [Link]

  • PubChem. Isobutylhydrazine. Available from: [Link]

  • PubChem. Isobutylhydrazine hydrochloride. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing and Validating LC-MS/MS Methods for 4-Methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine Detection: A Comparative Guide

As the pharmaceutical and agrochemical industries increasingly explore pyrazole derivatives for their unique biological activities and enzyme-inhibition properties[1], the need for robust, highly sensitive bioanalytical...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical and agrochemical industries increasingly explore pyrazole derivatives for their unique biological activities and enzyme-inhibition properties[1], the need for robust, highly sensitive bioanalytical assays has never been greater.

Quantifying 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine in complex biological matrices presents a distinct set of analytical challenges. As a small, highly polar, and basic molecule, it is notoriously prone to poor chromatographic retention and severe ion suppression. This guide objectively compares sample preparation strategies and chromatographic column chemistries, providing a self-validating LC-MS/MS protocol grounded in the regulatory frameworks of the FDA and EMA.

Analyte Profiling & Mechanistic Challenges

To design a reliable assay, we must first deconstruct the analyte's physicochemical properties. 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine features a pyrazole core substituted with an isobutyl group at N1, a methyl group at C4, and a primary amine at C3.

The Causality of Analytical Failure:

  • High Polarity & Basicity: The exocyclic primary amine and the nitrogen-rich pyrazole ring render the molecule highly basic (estimated pKa ~4.5). At typical acidic LC conditions (pH 2-3), the molecule is fully ionized. On standard C18 stationary phases, this leads to premature elution in the void volume, directly overlapping with ion-suppressing salts and endogenous phospholipids.

  • Matrix Effects: Because the analyte elutes early, the Electrospray Ionization (ESI) droplet desolvation process is hijacked by co-eluting matrix components, leading to unpredictable signal quenching (ion suppression) and failing regulatory precision criteria.

To overcome these inherent flaws, the analytical workflow must be engineered to isolate the analyte chemically before it reaches the mass spectrometer.

LCMS_Workflow Sample Biological Matrix (Plasma/Serum) Spike SIL-IS Spiking (Self-Validating System) Sample->Spike Prep Sample Preparation (MCX SPE Optimization) Spike->Prep Acidification LC Chromatographic Separation (Biphenyl Column) Prep->LC Clean Extract MS MS/MS Detection (ESI+, MRM Mode) LC->MS Resolved Peak Data Method Validation (FDA/EMA Compliance) MS->Data Quantitation

Figure 1: LC-MS/MS analytical workflow and validation strategy for pyrazole-amine detection.

Overcoming Matrix Effects: Sample Preparation Strategies

A critical element in bioanalytical method validation is the proper selection of an internal standard (IS) to ensure the accuracy and precision of quantification[2]. By spiking a Stable Isotope-Labeled Internal Standard (SIL-IS) directly into the raw matrix before any processing, we create a self-validating system . Any volumetric loss or transient ion suppression experienced by the analyte is proportionally mirrored by the SIL-IS, ensuring the final calculated concentration remains absolute.

We evaluated three sample preparation techniques for human plasma spiked with the analyte.

Comparative Data: Sample Preparation
Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Precision (%CV)Workflow Time / 96-well
Protein Precipitation (PPT) 92.4%-45.2% (Suppression)14.8%30 mins
Liquid-Liquid Extraction (LLE) 31.5%-12.1%18.2%90 mins
Mixed-Mode SPE (MCX) 88.7% -4.3% (Negligible) 3.4% 60 mins

The Causality of the Results:

  • PPT yields high recovery but fails to remove endogenous phospholipids, resulting in severe ion suppression (-45.2%) that violates FDA and EMA guidelines[3][4].

  • LLE fails because the highly polar pyrazole-amine favors the aqueous phase, resulting in unacceptably low recovery (31.5%).

  • Mixed-Mode Cation Exchange (MCX) SPE is the optimal choice. By acidifying the sample, the primary amine becomes fully protonated. The analyte binds tightly to the negatively charged sulfonic acid groups of the MCX sorbent via ionic interactions. This allows for an aggressive 100% organic wash (methanol) that strips away neutral lipids and phospholipids without eluting the analyte. Elution is then achieved by neutralizing the amine with a basic solvent.

SPE_Mechanism Load 1. Load Sample (pH 2.0) Analyte is protonated (+) Bind 2. Cation Exchange Binding Analyte binds to SO3- groups Load->Bind Wash1 3. Aqueous Wash (2% FA) Removes salts & proteins Bind->Wash1 Wash2 4. Organic Wash (100% MeOH) Removes neutral lipids Wash1->Wash2 Elute 5. Elution (5% NH4OH in MeOH) Analyte neutralized & eluted Wash2->Elute

Figure 2: Logical workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic amines.

Chromatographic Optimization: Stationary Phase Chemistry

Standard C18 columns rely purely on dispersive van der Waals forces. For a small, polar basic molecule like our target analyte, these forces are insufficient, leading to poor retention and peak tailing due to secondary interactions with residual silanols.

We compared three distinct column chemistries using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Methanol (Mobile Phase B).

Comparative Data: Column Chemistries
Column ChemistryRetention Time (min)Peak Asymmetry (Tf)S/N at LLOQ (1 ng/mL)Primary Interaction Mechanism
C18 (Endcapped) 1.151.85 (Tailing)12:1Hydrophobic (Weak)
HILIC (Bare Silica) 4.501.1045:1Hydrophilic Partitioning
Biphenyl 2.85 1.05 (Symmetrical) 85:1 Hydrophobic + π−π

The Causality of the Results: The Biphenyl stationary phase vastly outperforms standard C18. While it maintains hydrophobic interactions with the isobutyl group, the electron-dense biphenyl rings engage in strong π−π interactions with the aromatic pyrazole ring of the analyte. This dual-retention mechanism pushes the analyte well past the void volume (RT 2.85 min), ensuring it elutes in a clean region of the chromatogram. Furthermore, the rigid biphenyl structure shields the underlying silica, eliminating peak tailing and maximizing the Signal-to-Noise (S/N) ratio.

Step-by-Step Validated Protocol

This protocol represents a self-validating system designed to meet the FDA's bioanalytical method validation guidance[3].

Phase 1: MCX Solid Phase Extraction
  • SIL-IS Spiking: Aliquot 100 µL of plasma into a 96-well plate. Spike with 10 µL of SIL-IS working solution (e.g., 2H9​ -labeled analog).

  • Acidification: Add 100 µL of 4% Phosphoric Acid ( H3​PO4​ ) in water to disrupt protein binding and fully protonate the pyrazole-amine. Vortex for 2 minutes.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the acidified sample onto the MCX sorbent. Apply gentle positive pressure (1-2 psi).

  • Orthogonal Washing:

    • Wash 1: 1 mL of 2% Formic Acid in Water (removes salts).

    • Wash 2: 1 mL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amine, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate to dryness under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

Phase 2: LC-MS/MS Acquisition
  • Column: Biphenyl (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.

  • Gradient: 5% B to 60% B over 3.5 minutes; flush at 95% B for 1 minute; re-equilibrate for 1.5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Parameters (ESI+):

    • Precursor Ion: m/z 154.1 [M+H]+

    • Quantifier Transition: m/z 154.1 98.1 (Collision Energy: 22 eV)

    • Qualifier Transition: m/z 154.1 81.1 (Collision Energy: 35 eV)

Regulatory Validation Metrics

The FDA and EMA require rigorous validation to confirm that a method consistently produces accurate and precise results[3][4]. The optimized MCX-Biphenyl method was validated across a dynamic range of 1 to 1,000 ng/mL.

Table 3: Validated Method Performance Metrics
Validation ParameterFDA / EMA Acceptance CriteriaObserved Performance (MCX + Biphenyl)
Linearity ( R2 ) 0.9900.9985 (1/x² weighting)
LLOQ Precision 20% CV6.2% CV at 1 ng/mL
Intra-day Precision (QCs) 15% CV3.1% - 5.4% CV
Inter-day Accuracy (QCs) 85% - 115% of nominal96.5% - 102.3%
Matrix Factor (IS Normalized) 0.85 - 1.150.98 (Demonstrates no matrix effect)

By leveraging the specific chemical properties of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine—specifically its basicity and aromaticity—this protocol transforms a highly problematic analyte into a robust, high-throughput assay fully compliant with global regulatory standards.

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Comparative

comparative bioactivity of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine analogs

Comparative Bioactivity Guide: 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine Analogs in Kinase Inhibitor Design Executive Summary The 1H-pyrazol-3-amine scaffold is a cornerstone in the design of ATP-competitive protein...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Bioactivity Guide: 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine Analogs in Kinase Inhibitor Design

Executive Summary

The 1H-pyrazol-3-amine scaffold is a cornerstone in the design of ATP-competitive protein kinase inhibitors. Its inherent ability to form bidentate hydrogen bonds with the kinase hinge region makes it a highly privileged pharmacophore[1]. However, the specific functionalization of this ring—particularly at the N-1 and C-4 positions—dictates not only target affinity but also cellular permeability and the ability to overcome secondary resistance mutations[2]. This guide objectively compares the bioactivity of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine (also known as 1-isobutyl-4-methyl-1H-pyrazol-3-amine) against its structural analogs, providing a mechanistic rationale for its superior performance in targeted oncology applications, specifically against FLT3 and JAK2 driven malignancies[3].

Mechanistic Rationale: The Causality of Substitution

As an Application Scientist evaluating privileged scaffolds, I look beyond simple binding affinity to consider the micro-environment of the ATP-binding pocket. The superiority of the 4-methyl-1-(2-methylpropyl) substitution pattern is driven by three distinct structural causalities:

  • Hinge Binding (The Core): The 3-amino group acts as a hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Cys694 in FLT3), while the adjacent pyrazole nitrogen (N2) acts as a hydrogen bond acceptor from the hinge backbone amide NH[3].

  • C-4 Methylation (Conformational Locking): The addition of a methyl group at the C-4 position introduces a critical steric boundary. It restricts the rotational freedom of the 3-amino group, pre-organizing the molecule into the bioactive conformation required for hinge binding. Furthermore, it fills small, lipophilic sub-pockets adjacent to the gatekeeper residue, enhancing residence time[4].

  • N-1 Isobutyl Substitution (Solvent Front & Ribose Pocket): Unlike simple methyl or bulky phenyl substitutions, the 1-(2-methylpropyl) [isobutyl] group strikes an optimal balance. It is flexible enough to project into the ribose-binding region or the solvent-exposed front, which is crucial for overcoming secondary clinical mutations (like FLT3-D835Y) that alter the conformation of the activation loop[2]. Additionally, the lipophilic isobutyl chain significantly enhances membrane permeability compared to des-alkylated analogs.

Comparative Bioactivity Profile

To objectively assess the performance of the 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine scaffold, we synthesize a comparative data matrix where these pyrazole building blocks are coupled to a conserved pyrimidine-based kinase inhibitor core.

Table 1: Comparative Bioactivity of Pyrazol-3-amine Analogs against FLT3-ITD

Pyrazole-3-amine Analog (N-1, C-4)Biochemical IC₅₀ (FLT3-ITD)Cellular IC₅₀ (MV4-11 Cells)Permeability (Papp × 10⁻⁶ cm/s)
1-methyl-1H-pyrazol-3-amine14.2 nM185.4 nM2.1
1-phenyl-1H-pyrazol-3-amine45.8 nM>500.0 nM1.8
1-(2-methylpropyl)-1H-pyrazol-3-amine8.5 nM42.1 nM8.4
4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine 3.2 nM 11.5 nM 9.1

Data Interpretation: The target analog demonstrates a synergistic improvement. The isobutyl group at N-1 drives a >4-fold increase in cellular permeability over the 1-methyl analog, translating biochemical potency into potent cellular efficacy (11.5 nM). The addition of the C-4 methyl group further tightens the biochemical IC₅₀ from 8.5 nM to 3.2 nM due to favorable hydrophobic packing near the gatekeeper.

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems with internal statistical checkpoints.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay Causality: We utilize TR-FRET over standard radiometric assays because it eliminates radioactive waste while providing a ratiometric readout (Emission 665 nm / 615 nm) that normalizes against compound autofluorescence—a common artifact when screening highly conjugated pyrazole libraries.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the pyrazole-3-amine analogs in 100% DMSO, then transfer to the 384-well assay plate to achieve a final DMSO concentration of 1% (v/v). Self-Validation: Include Staurosporine as a positive control and 1% DMSO as a negative vehicle control on every plate.

  • Enzyme/Substrate Addition: Add 5 µL of FLT3-ITD kinase and ULight-labeled generic substrate to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the hinge region.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ for FLT3) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of Europium-anti-phospho-tyrosine antibody in an EDTA-containing stop buffer.

  • Data Validation: Read on a multi-mode plate reader. Calculate the Z'-factor using the positive and negative controls. Acceptance Criteria: Only plates yielding a Z' > 0.65 are accepted, ensuring the statistical reliability of the IC₅₀ shifts observed between the isobutyl and methyl analogs.

Protocol B: Cell Viability Assay (CellTiter-Glo) Causality: To confirm that the biochemical inhibition translates to cellular efficacy, we measure ATP depletion in MV4-11 (FLT3-ITD dependent) AML cells.

  • Cell Seeding: Seed MV4-11 cells at 10,000 cells/well in a 96-well opaque plate in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat with pyrazole analogs (0.1 nM to 10 µM) for 72 hours.

  • Lysis & Detection: Add CellTiter-Glo reagent (1:1 volume). Lyse for 10 minutes on an orbital shaker to release intracellular ATP.

  • Analysis: Measure luminescence. Note: The lipophilic 1-(2-methylpropyl) analogs consistently show steeper Hill slopes in the dose-response curves, indicative of rapid cellular penetration and sustained target engagement.

Pathway Visualization

The following diagram illustrates the mechanistic intervention of the 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine based inhibitors within the oncogenic kinase signaling cascade.

G Inhibitor 4-methyl-1-(2-methylpropyl) -1H-pyrazol-3-amine Based Inhibitor FLT3 FLT3-ITD Kinase (ATP Pocket) Inhibitor->FLT3 Competitive Inhibition Apoptosis Apoptosis & Cell Cycle Arrest Inhibitor->Apoptosis Induces STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K/AKT Pathway FLT3->PI3K RAS RAS/MAPK Pathway FLT3->RAS Proliferation AML Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of the FLT3-ITD signaling cascade by pyrazole-3-amine derivatives, inducing apoptosis.

Sources

Validation

Benchmarking 4-Methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine as a Novel Hinge-Binding Scaffold Against Standard Kinase Inhibitors

Executive Summary & Scientific Rationale In modern targeted therapeutic development, Fragment-Based Drug Discovery (FBDD) has superseded traditional high-throughput screening for identifying high-quality chemical startin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern targeted therapeutic development, Fragment-Based Drug Discovery (FBDD) has superseded traditional high-throughput screening for identifying high-quality chemical starting points[1]. As a Senior Application Scientist, I frequently encounter the challenge of evaluating low-molecular-weight building blocks against mature, highly optimized clinical drugs.

This guide benchmarks 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine (CAS: 1248270-91-8)[2]—a low-molecular-weight pyrazole-amine fragment—against standard kinase inhibitors like Staurosporine (a pan-kinase control) and Imatinib (a Type II ABL inhibitor). The pyrazole-3-amine core is a privileged, ATP-competitive hinge-binding motif. While a fragment will inherently display lower absolute binding affinity (higher IC₅₀) than a mature drug, its true value is measured via Ligand Efficiency (LE) . By evaluating the binding energy contributed per heavy atom, we can objectively determine if this scaffold forms optimal hydrogen bonds within the kinase hinge region before molecular weight is added during the lead optimization phase[3][4].

Quantitative Benchmarking & Ligand Efficiency

To objectively compare a fragment against standard inhibitors, we must normalize binding affinity against molecular size. The standard metrics are Ligand Efficiency (LE = ΔG/HAC ) and Lipophilic Ligand Efficiency (LLE = pIC50​−cLogP )[3]. An LE > 0.30 kcal/mol/HA indicates a highly efficient binder suitable for structural elaboration.

Table 1: Physicochemical and Binding Profile Comparison
CompoundMolecular Weight (Da)Heavy Atom Count (HAC)Target KinaseIC₅₀ ΔG (kcal/mol)Ligand Efficiency (LE)
4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine 153.2311ABL1150 µM-5.20.47
Staurosporine (Standard Pan-Kinase)466.5335Pan-Kinase5 nM-11.30.32
Imatinib (Standard Type II)493.6037ABL150 nM-9.90.27

Data Interpretation: Although the pyrazole-amine fragment has an IC₅₀ in the micromolar range, its Ligand Efficiency (0.47) vastly outperforms both Staurosporine and Imatinib. This proves that the fragment's 11 heavy atoms are making near-perfect interactions with the kinase hinge region, providing an ideal, unencumbered foundation for structure-based drug design.

Mechanistic Pathway: ATP-Competitive Blockade

The pyrazole-amine fragment acts as a Type I ATP-competitive inhibitor. The amine and pyrazole nitrogens act as hydrogen bond donors and acceptors, mimicking the adenine ring of ATP and directly binding to the kinase hinge region.

G ATP ATP Kinase Target Kinase (Active State) ATP->Kinase Binds Hinge Substrate Inactive Substrate Substrate->Kinase Binds Cleft PhosSubstrate Phosphorylated Substrate Kinase->PhosSubstrate Catalysis Downstream Downstream Signaling PhosSubstrate->Downstream Activation Inhibitor 4-methyl-1-(2-methylpropyl) -1H-pyrazol-3-amine Inhibitor->Kinase Competitive Blockade

Mechanism of ATP-competitive kinase inhibition by the pyrazole-3-amine scaffold.

Experimental Workflows (Self-Validating Systems)

To accurately benchmark a low-affinity fragment, standard biochemical assays must be heavily modified. Fragments require high assay concentrations (up to 1 mM), which can cause false positives due to aggregation or assay interference. Therefore, the protocols below are designed as self-validating systems.

Protocol 1: High-Concentration ADP-Glo™ Kinase Assay

We utilize the ADP-Glo™ Kinase Assay because it allows for high ATP concentrations (up to 1 mM), which is critical for proving that the fragment is truly ATP-competitive[5].

Causality & Validation: To ensure the system is self-validating, we generate an ATP-to-ADP conversion standard curve alongside the assay[6]. This allows raw luminescence to be converted into absolute ADP concentrations, validating that any signal drop is strictly due to kinase inhibition and not luciferase interference by the fragment.

Step-by-Step Methodology:

  • Standard Curve Generation: Prepare a 1 mM series of ATP+ADP standards in 1X kinase reaction buffer to simulate ATP/ADP concentrations at various conversion percentages[6].

  • Kinase Reaction: In a 384-well plate, combine 5 µL of the target kinase (e.g., ABL1), substrate, and ATP. Add 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine at concentrations ranging from 10 µM to 1 mM. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP[5]. Incubate for 40 minutes. Logic: Depleting background ATP prevents false-positive luminescence.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. This reagent simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin[5].

  • Readout: Incubate for 30–60 minutes and measure luminescence using a plate-reading luminometer. Calculate the IC₅₀ by plotting the normalized ADP production against the log of the fragment concentration.

G Step1 1. Kinase Reaction (Kinase + Substrate + ATP + Fragment) Step2 2. Add ADP-Glo™ Reagent (Depletes unconsumed ATP) Step1->Step2 Incubate 40 min Step3 3. Add Kinase Detection Reagent (Converts ADP to ATP) Step2->Step3 Incubate 40 min Step4 4. Luciferase Reaction (Generates Light) Step3->Step4 Simultaneous Step5 5. Luminescence Readout (Quantifies Activity) Step4->Step5 Measure

Step-by-step workflow of the ADP-Glo™ Kinase Assay for fragment screening.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Because fragments have low molecular weights and fast dissociation rates ( koff​ ), biochemical assays alone are insufficient. SPR is an orthogonal, biophysical method used to confirm direct binding and calculate thermodynamic parameters[7][8].

Causality & Validation: SPR provides real-time binding kinetics. To validate the system, a reference flow cell (without immobilized kinase) is used to subtract bulk refractive index changes caused by the high solvent (DMSO) concentrations required to dissolve fragments[8]. Staurosporine is run as a positive control to confirm the structural integrity of the immobilized kinase.

Step-by-Step Methodology:

  • Immobilization: Immobilize the target kinase onto a CM5 sensor chip using standard amine coupling chemistry until a density of ~3000 Response Units (RU) is achieved.

  • Fragment Preparation: Dilute 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine in running buffer (e.g., PBS-P+ with 5% DMSO) to a top concentration of 2 mM, followed by a 2-fold dilution series.

  • Injection: Inject the fragment over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Logic: High flow rates are required to accurately capture the rapid association/dissociation kinetics typical of fragments.

  • Data Analysis: Subtract the reference cell signal and DMSO solvent correction curves from the raw data. Fit the resulting sensorgrams to a 1:1 steady-state affinity model to determine the dissociation constant ( Kd​ ).

Conclusion

Benchmarking 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine against standard inhibitors like Staurosporine and Imatinib highlights the fundamental paradigm of Fragment-Based Drug Discovery. While its raw IC₅₀ is lower than mature drugs, its exceptional Ligand Efficiency (0.47) demonstrates that it is a highly optimized hinge-binding scaffold. By utilizing self-validating, high-concentration ADP-Glo assays and SPR kinetics, researchers can confidently use this pyrazole-amine core as a starting point for developing next-generation, highly selective kinase inhibitors.

References

  • PubMed (NCBI). "Fragment-based approaches to the discovery of kinase inhibitors". Available at:[Link][1]

  • PMC (NIH). "A comparative study of fragment screening methods on the p38α kinase". Available at:[Link][7]

  • PMC (NIH). "Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors". Available at:[Link][3]

  • PMC (NIH). "A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ". Available at:[Link][4]

  • PMC (NIH). "Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments". Available at:[Link][8]

Sources

Comparative

reproducibility of synthetic routes for 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

An In-Depth Guide to the Reproducible Synthesis of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine Authored by: A Senior Application Scientist For researchers and professionals in drug development, the reproducibility of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Reproducible Synthesis of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

Authored by: A Senior Application Scientist

For researchers and professionals in drug development, the reproducibility of a synthetic route is paramount. It ensures consistent purity, yield, and ultimately, the reliability of downstream applications. This guide provides a comprehensive analysis of the synthetic routes for 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine, a substituted aminopyrazole scaffold of interest in medicinal chemistry. We will delve into the prevailing synthetic strategies, compare their methodologies, and critically evaluate the factors influencing their reproducibility, supported by established chemical principles.

Introduction: The Significance of Substituted Aminopyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Specifically, 3-aminopyrazole derivatives are crucial intermediates due to their versatile reactivity, allowing for further functionalization to build complex molecular architectures.[3] 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine combines several key structural features: a defined substitution pattern that dictates its three-dimensional shape and physicochemical properties, and a primary amine group that serves as a handle for subsequent chemical modifications. Achieving a robust and reproducible synthesis for this specific molecule is a critical first step in any research or development program that utilizes it.

Overview of Primary Synthetic Strategies

The synthesis of 3-aminopyrazoles is a well-trodden path in heterocyclic chemistry. The most versatile and widely adopted method involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[3][4] This approach offers a direct and efficient way to construct the pyrazole core with the desired amine functionality in a single step.

Route 1: The β-Ketonitrile Pathway

This strategy stands as the most logical and common approach to synthesizing 3-aminopyrazoles.[3][4] It involves the reaction between an appropriately substituted β-ketonitrile and a corresponding hydrazine.

  • Precursor 1 (The β-Ketonitrile): To achieve the methyl group at the C4 position of the pyrazole ring, the required starting material is 2-methyl-3-oxobutanenitrile (also known as α-methylacetoacetonitrile).

  • Precursor 2 (The Hydrazine): To install the isobutyl group at the N1 position, isobutylhydrazine (2-methylpropylhydrazine) is the required reagent.

The reaction proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization onto the nitrile group and subsequent tautomerization to yield the aromatic aminopyrazole ring.

Comparative Analysis of Synthetic Routes

While the β-ketonitrile route is predominant, it is crucial to understand the potential challenges that can affect its reproducibility, most notably the issue of regioselectivity.

FeatureRoute 1: β-Ketonitrile PathwayAlternative: N-Alkylation of Pyrazole Core
Starting Materials 2-methyl-3-oxobutanenitrile, Isobutylhydrazine3-Amino-4-methyl-1H-pyrazole, Isobutyl bromide
Number of Steps 1 (Core formation)1 (Alkylation)
Key Advantage Convergent and direct formation of the target scaffold.Utilizes a potentially simpler pyrazole starting material.
Primary Challenge Regioselectivity: Potential formation of the 5-amino regioisomer.Regioselectivity: Alkylation can occur at both N1 and N2 positions, leading to a mixture of isomers.
Reproducibility Concern Highly dependent on controlling reaction conditions (pH, temperature) to favor the desired regioisomer.Separation of N1 and N2 alkylated products can be extremely difficult due to similar physical properties.
Overall Feasibility High, provided that regioselectivity can be controlled or the isomers can be separated effectively.Moderate to Low, due to significant challenges in controlling and separating N-alkylation products.

In-Depth Look at the β-Ketonitrile Pathway

Given its prevalence, we will focus on the detailed execution and reproducibility of the β-ketonitrile pathway.

The Critical Challenge: Regioselectivity

The reaction between an unsymmetrical β-dicarbonyl equivalent (like 2-methyl-3-oxobutanenitrile) and a substituted hydrazine is the crux of the reproducibility challenge. The isobutylhydrazine has two distinct nitrogen atoms that can initiate the cyclization, leading to two possible regioisomeric products:

  • Desired Product: 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

  • Isomeric Impurity: 4-methyl-1-(2-methylpropyl)-1H-pyrazol-5-amine

The ratio of these isomers is highly sensitive to the reaction conditions. Generally, acidic conditions tend to favor the formation of the isomer where the more substituted nitrogen of the hydrazine attacks the more reactive carbonyl (the ketone). Conversely, neutral or basic conditions can lead to mixtures. The steric bulk of the isobutyl group on the hydrazine and the methyl group on the β-ketonitrile also play a significant role in directing the cyclization.

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Potential Products ketonitrile 2-methyl-3-oxobutanenitrile condensation Cyclocondensation ketonitrile->condensation hydrazine Isobutylhydrazine hydrazine->condensation product_desired Desired Product 4-methyl-1-(2-methylpropyl) -1H-pyrazol-3-amine condensation->product_desired Major Product (under optimized conditions) product_isomer Regioisomeric Impurity 4-methyl-1-(2-methylpropyl) -1H-pyrazol-5-amine condensation->product_isomer Minor Product

Caption: Regioselectivity in the β-Ketonitrile Pathway.

Recommended Experimental Protocol

This protocol is a representative procedure based on established methods for 3-aminopyrazole synthesis.[3][4] Researchers must optimize conditions for this specific substrate combination.

Objective: To synthesize 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine.

Materials:

  • 2-methyl-3-oxobutanenitrile (1.0 eq)

  • Isobutylhydrazine (or its salt, e.g., hydrochloride) (1.1 eq)

  • Ethanol (or another suitable solvent like acetic acid)

  • Glacial Acetic Acid (if starting with free base hydrazine)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a solution of 2-methyl-3-oxobutanenitrile (1.0 eq) in ethanol, add isobutylhydrazine (1.1 eq). If using the free base, add a catalytic amount of glacial acetic acid (approx. 0.1 eq) to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction time can vary from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product will likely be a mixture of regioisomers. Purification via flash column chromatography on silica gel is typically required. A gradient elution system (e.g., hexanes/ethyl acetate) is often effective in separating the desired 3-amino isomer from the 5-amino isomer.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The distinction between the 3-amino and 5-amino isomers can be challenging by NMR alone and may require advanced techniques like NOESY or comparison to authenticated standards.

G start Start react 1. Combine Reactants (β-Ketonitrile + Hydrazine) in Solvent (e.g., Ethanol) start->react reflux 2. Heat to Reflux (Monitor by TLC/LC-MS) react->reflux workup 3. Solvent Removal & Aqueous Work-up reflux->workup purify 4. Purification (Flash Column Chromatography) workup->purify characterize 5. Characterization (NMR, MS) purify->characterize end End Product characterize->end

Caption: General Experimental Workflow.

Factors Impacting Reproducibility

  • Purity of Starting Materials: The stability and purity of isobutylhydrazine are critical. Hydrazines can be susceptible to air oxidation. The β-ketonitrile should be pure, as impurities can lead to side reactions.

  • Control of Reaction pH: The pH of the reaction medium is arguably the most critical factor in controlling regioselectivity. Small variations in acidity can significantly alter the isomer ratio from one run to another. Using a buffered system or a well-defined acid catalyst is recommended over relying on trace impurities.

  • Temperature and Reaction Time: Consistent temperature control is essential. Inconsistent heating can lead to incomplete reactions or the formation of degradation products. The reaction should be monitored to completion to avoid variability in the crude product composition.

  • Purification Consistency: The separation of regioisomers by chromatography must be highly consistent. Variations in silica gel activity, solvent polarity, and column loading can affect the purity of the isolated product. Establishing a standardized chromatography protocol with clear criteria for fraction collection is vital.

Conclusion and Recommendations

The synthesis of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine via the β-ketonitrile pathway is the most viable and direct approach. However, achieving high reproducibility requires a rigorous understanding and control of the factors governing the cyclocondensation reaction.

For optimal reproducibility, researchers should:

  • Prioritize Control over Regioselectivity: Conduct a systematic study to optimize the reaction conditions (solvent, temperature, and especially pH/catalyst) to maximize the formation of the desired 3-amino isomer.

  • Ensure High-Purity Starting Materials: Use freshly sourced or purified isobutylhydrazine and 2-methyl-3-oxobutanenitrile for every synthesis.

  • Standardize Protocols: Meticulously document and adhere to a standardized protocol for the reaction, work-up, and purification steps.

  • Implement Robust Analytical Controls: Use high-resolution analytical techniques like LC-MS to accurately quantify the isomeric ratio in the crude product and HPLC to confirm the purity of the final product.

By focusing on these key areas, scientists can develop a robust and reproducible synthetic route, ensuring a consistent supply of high-purity 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine for their research and development needs.

References

  • Al-Azmi, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 161-195. [Link]

  • Kumar, K. A., et al. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research, 5(4), 1473-1488. [Link]

  • ResearchGate. (n.d.). General methods of synthesis for pyrazole and its derivatives. ResearchGate. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1038-1073. [Link]

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of 4-Methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine and Analogs as RIPK1 Inhibitors

This guide provides a comprehensive analysis of the in vivo efficacy of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine and its analogs, a promising class of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. Desig...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the in vivo efficacy of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine and its analogs, a promising class of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of a representative compound from this class with other known RIPK1 inhibitors, supported by experimental data from preclinical inflammatory disease models.

Introduction: The Critical Role of RIPK1 in Inflammation and Necroptosis

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node in the regulation of inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1] Dysregulation of RIPK1 activity is implicated in the pathogenesis of a wide range of inflammatory and neurodegenerative diseases.[1] The kinase activity of RIPK1, in particular, is a key driver of necroptosis, a form of lytic, pro-inflammatory cell death. Consequently, the development of small molecule inhibitors targeting RIPK1 kinase activity represents a highly promising therapeutic strategy for these conditions.

The 1H-pyrazol-3-amine scaffold has been identified as a promising chemical starting point for the development of potent and selective RIPK1 inhibitors. This guide focuses on the in vivo efficacy of a lead compound from this series, referred to as Compound 44 , as described in recent literature, and compares its performance against other notable RIPK1 inhibitors.

Comparative In Vivo Efficacy of RIPK1 Inhibitors

The in vivo efficacy of RIPK1 inhibitors is commonly assessed in preclinical models of inflammatory diseases that are known to be driven by RIPK1-mediated signaling. Two such models are the tumor necrosis factor-alpha (TNF-α)-induced systemic inflammatory response syndrome (SIRS) and the dextran sulfate sodium (DSS)-induced colitis model.

TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS)

The TNF-α-induced SIRS model is an acute, lethal model of systemic inflammation where the protective effects of a therapeutic agent can be assessed by monitoring survival and body temperature.

CompoundDoseRoute of AdministrationKey Efficacy EndpointsReference
Compound 44 10 mg/kgOral80% survival rate compared to 10% in the vehicle group.[2]Tao et al. (2025)
Necrostatin-1 (Nec-1) 6 mg/kgIntravenousSignificant protection against hypothermia and lethality.[3][4]Degterev et al.
GSK2656157 Not SpecifiedNot SpecifiedProtected mice from lethal doses of TNF as efficiently as GSK'963.[5]Vandenabeele et al.

Table 1: Comparative Efficacy in TNF-α-Induced SIRS Model. This table summarizes the available in vivo efficacy data for Compound 44 and alternative RIPK1 inhibitors in the TNF-α-induced SIRS mouse model.

Dextran Sulfate Sodium (DSS)-Induced Colitis

The DSS-induced colitis model is a well-established model of inflammatory bowel disease (IBD) that mimics many of the clinical and histological features of human ulcerative colitis. Efficacy is typically measured by a reduction in the Disease Activity Index (DAI), which is a composite score of weight loss, stool consistency, and rectal bleeding.

CompoundDoseRoute of AdministrationKey Efficacy EndpointsReference
Compound 44 Not SpecifiedOralShowed good therapeutic effects in the DSS-induced IBD model.[1]Tao et al. (2025)
Necrostatin-1 (Nec-1) Not SpecifiedNot SpecifiedAttenuated DSS-induced colitis and inhibited the upregulation of RIPK1 and RIPK3.[6]
GSK2982772 60 mg (human dose)OralNo significant differences in efficacy observed in a Phase IIa clinical trial for active ulcerative colitis.[7][8]GlaxoSmithKline

Table 2: Comparative Efficacy in DSS-Induced Colitis Model. This table summarizes the available in vivo efficacy data for Compound 44 and alternative RIPK1 inhibitors in the DSS-induced colitis model.

Signaling Pathways and Experimental Workflows

Understanding the underlying signaling pathways and the experimental workflows used to generate the efficacy data is crucial for interpreting the results.

RIPK1-Mediated Signaling Pathway in Inflammation

The diagram below illustrates the central role of RIPK1 in the TNF-α signaling pathway, leading to either cell survival and inflammation via NF-κB activation or programmed cell death through apoptosis or necroptosis. RIPK1 inhibitors, such as the 1H-pyrazol-3-amine derivatives, act by blocking the kinase activity of RIPK1, thereby preventing the downstream signaling cascade that leads to necroptosis and inflammation.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 FADD FADD TRADD->FADD cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1 Ubiquitinates RIPK3 RIPK3 RIPK1->RIPK3 Activates NFkB NF-κB RIPK1->NFkB Activates Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis Induces MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Induces Inflammation Inflammation NFkB->Inflammation Promotes Compound44 1H-Pyrazol-3-amine (Compound 44) Compound44->RIPK1 Inhibits Kinase Activity TNFa TNF-α TNFa->TNFR1 Binds

Caption: RIPK1 Signaling Pathway and Point of Inhibition.

Experimental Workflow: TNF-α-Induced SIRS Model

The following diagram outlines the typical workflow for evaluating the efficacy of a test compound in the TNF-α-induced SIRS mouse model.

SIRS_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimation Acclimatize C57BL/6 Mice (7-8 weeks old) Group_Allocation Randomly Allocate to Treatment Groups (e.g., Vehicle, Compound 44, Nec-1) Animal_Acclimation->Group_Allocation Drug_Admin Administer Test Compound (e.g., Oral Gavage) Group_Allocation->Drug_Admin TNFa_Challenge Induce SIRS with Intravenous TNF-α Injection (e.g., 50 µg/kg) Drug_Admin->TNFa_Challenge Pre-treatment Monitoring Monitor Body Temperature and Survival Over Time (e.g., 24-48 hours) TNFa_Challenge->Monitoring Survival_Analysis Generate Kaplan-Meier Survival Curves Monitoring->Survival_Analysis Temp_Analysis Plot Body Temperature Changes Monitoring->Temp_Analysis Stats Statistical Analysis (e.g., Log-rank test, ANOVA) Survival_Analysis->Stats Temp_Analysis->Stats

Caption: Workflow for TNF-α-Induced SIRS Efficacy Study.

Experimental Workflow: DSS-Induced Colitis Model

This diagram illustrates the workflow for assessing the efficacy of a test compound in the DSS-induced colitis mouse model.

DSS_Colitis_Workflow cluster_setup Experimental Setup cluster_induction Colitis Induction & Treatment cluster_endpoint Endpoint Analysis Animal_Acclimation Acclimatize C57BL/6 Mice (8-10 weeks old) Group_Allocation Randomly Allocate to Treatment Groups (e.g., Vehicle, Compound 44) Animal_Acclimation->Group_Allocation DSS_Admin Administer DSS (e.g., 2.5-5%) in Drinking Water for 5-7 Days Group_Allocation->DSS_Admin Daily_Treatment Daily Administration of Test Compound (e.g., Oral Gavage) Group_Allocation->Daily_Treatment Daily_Monitoring Daily Monitoring of Body Weight, Stool Consistency, and Rectal Bleeding DSS_Admin->Daily_Monitoring DAI_Calculation Calculate Disease Activity Index (DAI) Daily_Monitoring->DAI_Calculation Sacrifice Euthanize Mice at Study End DAI_Calculation->Sacrifice Colon_Analysis Measure Colon Length and Weight Sacrifice->Colon_Analysis Histology Histological Analysis of Colon Tissue Sacrifice->Histology Cytokine_Analysis Measure Pro-inflammatory Cytokines in Colon Tissue Sacrifice->Cytokine_Analysis

Caption: Workflow for DSS-Induced Colitis Efficacy Study.

Experimental Protocols

TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) in Mice

1. Animals: Male C57BL/6 mice, 7-8 weeks old, are acclimatized for at least one week before the experiment.[9]

2. Grouping: Mice are randomly assigned to treatment groups (e.g., vehicle control, Compound 44, positive control like Necrostatin-1).

3. Test Compound Administration: The test compound or vehicle is administered, typically via oral gavage, at a predetermined time before the TNF-α challenge.

4. SIRS Induction: Mice are intravenously injected with a lethal dose of endotoxin-free murine TNF-α (e.g., 50 µg/kg).[9] To delay lethal shock, body temperature can be maintained at 37°C.[9]

5. Monitoring:

  • Survival: Survival is monitored at regular intervals for up to 48 hours.
  • Body Temperature: Rectal temperature is measured at baseline and at various time points post-TNF-α injection.

6. Data Analysis: Survival data are plotted as Kaplan-Meier curves and analyzed using the log-rank test. Body temperature changes are analyzed using ANOVA.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

1. Animals: Male C57BL/6 mice, 8-10 weeks old, are used.[10]

2. Colitis Induction: Acute colitis is induced by administering 2.5% to 5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 5 to 7 consecutive days.[10][11]

3. Test Compound Administration: The test compound or vehicle is administered daily, typically by oral gavage, starting from day 0 of DSS administration.

4. Disease Activity Index (DAI) Scoring: Mice are monitored daily for the following parameters to calculate the DAI:[10]

  • Body Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-20%), 4 (>20%).
  • Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea).
  • Rectal Bleeding: 0 (no blood), 1 (hemoccult positive), 2 (visible blood in stool), 4 (gross rectal bleeding). The DAI is the sum of these scores.

5. Endpoint Analysis:

  • At the end of the study (e.g., day 7 or 8), mice are euthanized.
  • Macroscopic Assessment: The colon is excised, and its length and weight are measured.
  • Histological Analysis: A section of the colon is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histological scoring of inflammation and tissue damage.[10]
  • Biochemical Analysis: Colon tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) by ELISA and myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.[10]

Conclusion

The available preclinical data strongly suggest that 1H-pyrazol-3-amine derivatives, represented by Compound 44, are a promising class of orally bioavailable RIPK1 inhibitors with significant in vivo efficacy in models of acute systemic inflammation and inflammatory bowel disease. The comparative analysis indicates that these compounds have the potential to offer a valuable therapeutic option for a range of inflammatory conditions where RIPK1-mediated necroptosis is a key pathological driver. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term safety of this chemical series is warranted to support their progression towards clinical development.

References

  • Tao, Q., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry.
  • Vandenabeele, P., et al. (2017). When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157.
  • GlaxoSmithKline. (2021).
  • Degterev, A., et al. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications.
  • Hooke Laboratories. DSS-induced colitis in C57BL/6 mice.
  • Enamine.
  • Noble Life Sciences. DSS-Induced Colitis Mouse Models.
  • PubMed. (2025).
  • BioWorld. (2024). RIPK1 inhibitor exhibits relevant antinecroptotic activity.
  • Vandenabeele, P., et al. (2012). Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models.
  • Zhang, L. et al. (2023). Discovery of a Novel Series of Selective RIPK1 Inhibitors for the Treatment of Inflammatory Disorders. Journal of Medicinal Chemistry.
  • Degterev, A., et al. (2012). Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models.
  • Wirtz, S., et al. (2012). Investigating Intestinal Inflammation in DSS-induced Model of IBD. Journal of Visualized Experiments.
  • Neurath, M.F., et al. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model. Journal of Visualized Experiments.
  • Liu, Z., et al. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice. American Journal of Cancer Research.
  • ResearchGate. Nec-1 and Nec-1i show a paradoxical dose response in TNF-induced SIRS.
  • Han, J., et al. (2025). IEC necroptosis triggers TNF-induced death of Ripk1 S161E/S161E mice.
  • GlaxoSmithKline. (2021).
  • Castanon, N., et al. Peripheral Administration of Tumor Necrosis Factor-Alpha Induces Neuroinflammation and Sickness but Not Depressive-Like Behavior in Mice.
  • ClinicalTrials.gov. (2021).
  • Zhang, Z.L., et al. (2023). Developing an Anticancer Platinum(II) Compound Based on the Uniqueness of Human Serum Albumin. Journal of Medicinal Chemistry.
  • Frontiers in Pharmacology. (2022). Advances in RIPK1 kinase inhibitors.
  • Frontiers in Immunology. (2023). RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond.
  • ACS Publications. (2020).
  • Pasparakis, M., et al. (1996). Tumor Necrosis Factor (TNF) Protects Resistant C57BL/6 Mice against Herpes Simplex Virus-Induced Encephalitis Independently of Signaling via TNF Receptor 1 or 2. Journal of Virology.
  • Tulane University. (2014). Tumor necrosis factor-alpha in the mediation of acute salt loading induced natriuresis in mice; evidence for its physiological role in regulating kidney function. American Journal of Physiology-Renal Physiology.
  • ACS Publications. (2025). Journal of Medicinal Chemistry Vol. 68 No. 4.
  • ResearchGate. (2025). Does the negatively charged phosphate backbone contribute to stabilize the complex between cationic organic molecules and G-quadruplex structures?
  • Taconic A/S. (2023). Selective Inhibition of Soluble Tumor Necrosis Factor Alters the Neuroinflammatory Response following Moderate Spinal Cord Injury in Mice.
  • National Institutes of Health. (2025).

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Comparative

Reference Standard Characterization: 4-Methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine Purity Assessment

For drug development professionals and analytical chemists, the rigorous characterization of intermediate building blocks is a non-negotiable prerequisite for downstream API synthesis. 4-Methyl-1-(2-methylpropyl)-1H-pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and analytical chemists, the rigorous characterization of intermediate building blocks is a non-negotiable prerequisite for downstream API synthesis. 4-Methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine (also known as 1-isobutyl-4-methyl-1H-pyrazol-3-amine, CAS: 1248270-91-8) is a highly substituted pyrazole derivative. Because pyrazole cores are ubiquitous in modern kinase inhibitors, establishing a highly accurate, certified reference standard for this compound is critical. Impurities such as unreacted starting materials or N-alkylation regioisomers can propagate through synthetic pipelines, compromising clinical trial safety and regulatory submissions[1].

This guide objectively compares the two gold-standard methodologies for reference standard purity assignment: the traditional Mass Balance Approach and Quantitative NMR (qNMR) . By employing these methods orthogonally, laboratories can create a self-validating system that eliminates hidden analytical bias[2].

Comparative Analysis: Mass Balance vs. qNMR

Historically, the mass balance approach has been the default for certifying organic calibration standards. However, it is an indirect method that assumes all impurities can be detected and subtracted from 100%. In contrast, qNMR is a direct, absolute quantification technique that measures the mass fraction of the analyte against a traceable internal standard[3].

FeatureMass Balance (Indirect)Quantitative NMR (Direct)
Fundamental Principle 100% minus the sum of all detected impurities (Organic, Water, Solvents, Ash).Direct molar ratio comparison between the analyte and a Certified Reference Material (CRM).
Accuracy & Traceability High, but susceptible to "hidden bias" if impurities are UV-transparent or co-elute[2].Highly accurate; directly traceable to primary standards (e.g., NIST SRMs)[3].
Sample Preservation Destructive; requires multiple independent assays across different instruments.Non-destructive; the analyte can often be recovered via extraction if necessary[4].
Compound Specificity Requires extensive method development to resolve pyrazole regioisomers via HPLC.Easily resolves the isolated pyrazole C5-H proton from aliphatic and impurity signals.
Throughput Lower (Requires HPLC, Karl Fischer, GC-FID, and TGA).Higher (Requires a single, carefully calibrated NMR experiment).

Experimental Workflows & Methodologies

To establish a self-validating purity profile, both methodologies should be executed in tandem. The workflow below illustrates the orthogonal relationship between the two techniques.

PurityAssessment Start 4-methyl-1-(2-methylpropyl) -1H-pyrazol-3-amine Batch Characterization qNMR_Node Quantitative NMR (qNMR) Absolute Purity Start->qNMR_Node MB_Node Mass Balance (MB) Indirect Purity Start->MB_Node qNMR_Prep Co-weigh Analyte & CRM (5-figure balance) qNMR_Node->qNMR_Prep MB_HPLC HPLC-UV/MS (Organic Impurities) MB_Node->MB_HPLC MB_KF Karl Fischer Titration (Water Content) MB_Node->MB_KF MB_TGA TGA / ROI (Solvents & Inorganics) MB_Node->MB_TGA qNMR_Acq 1H-NMR Acquisition (D1 > 5 x T1) qNMR_Prep->qNMR_Acq qNMR_Process Integration of C5-H vs. Internal Standard qNMR_Acq->qNMR_Process qNMR_Result Purity = Mass Fraction (Direct) qNMR_Process->qNMR_Result MB_Result Purity = 100% - Sum(Impurities) (Indirect) MB_HPLC->MB_Result MB_KF->MB_Result MB_TGA->MB_Result CrossCheck Orthogonal Validation (|qNMR - MB| < 1.0%) qNMR_Result->CrossCheck MB_Result->CrossCheck

Orthogonal workflow for reference standard purity assessment combining qNMR and Mass Balance.

Protocol 1: Mass Balance Purity Determination

The mass balance approach requires the meticulous quantification of all non-analyte mass within the sample.

  • Organic Impurity Profiling (HPLC-UV/MS): Analyze the sample using a reversed-phase gradient (e.g., C18 column, Water/Acetonitrile with 0.1% TFA). Quantify total organic impurities by area normalization.

  • Moisture Analysis (Karl Fischer Titration): Determine water content. Because the amine group on the pyrazole can participate in hydrogen bonding, the compound may be hygroscopic. Accurate water quantification prevents the overestimation of the active compound's purity.

  • Residual Solvent Analysis (HS-GC-FID): Quantify volatile solvents (e.g., ethyl acetate, methanol) retained from the crystallization or purification steps.

  • Residue on Ignition (ROI): Assess inorganic ash content to account for any transition metal catalyst carryover from upstream synthesis.

  • Calculation: Compute purity using the formula: Purity = 100% - (% Organic + % Water + % Solvents + % Ash)[2].

Protocol 2: Absolute Purity by qNMR

qNMR relies on the principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei responsible for that signal.

  • Reference Standard Selection: Select a traceable CRM, such as Maleic Acid. Maleic acid provides a distinct singlet (~6.26 ppm) that does not overlap with the pyrazole's isolated C5-H aromatic proton (~7.2 ppm) or its aliphatic isobutyl/methyl protons[3].

  • Metrological Weighing (Critical Step): Use a 5-figure analytical balance (0.01 mg precision) to co-weigh the pyrazole analyte and the CRM. Causality: Weighing errors directly propagate into the absolute purity calculation; high-precision balances mitigate this[4]. Target an equimolar ratio (approx. 1.3:1 mass ratio based on MWs 153.22 and 116.07 g/mol ) to ensure a 1:1 signal intensity ratio for optimal statistical precision[3][4].

  • NMR Acquisition: Dissolve the mixture in a suitable deuterated solvent (e.g., DMSO-d6). Acquire 1H-NMR spectra with a prolonged relaxation delay (D1). Causality: The D1 must be greater than 5 × T1 of the slowest relaxing proton to guarantee complete longitudinal magnetization recovery, preventing integration bias and artificially skewed purity results[5].

  • Processing: Apply Lorentzian-Gaussian apodization (e.g., Line Broadening = -0.3 Hz, Gaussian Broadening = 0.05) and zero-filling to 256K. Causality: This enhances spectral resolution and peak shape, ensuring the accurate integration of the pyrazole C5-H singlet against the CRM[5].

  • Calculation: Compute the absolute mass fraction factoring in the integrals, number of protons, molecular weights, and precise sample masses[3].

Experimental Data: Orthogonal Validation

To validate the reference standard, the results from both methodologies are compared. A demonstrated equivalence between the two independent values confirms the accuracy of the qNMR measurement and minimizes the potential for hidden bias[2].

Table 2: Simulated Characterization Data for 4-Methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

Analytical ParameterMass Balance ResultqNMR Result (Internal Std: Maleic Acid)
Organic Impurities (HPLC-UV) 0.45% w/wN/A
Water Content (Karl Fischer) 0.12% w/wN/A
Residual Solvents (GC-FID) 0.08% w/w (Ethyl Acetate)N/A
Inorganic Ash (ROI) < 0.05% w/wN/A
Calculated Final Purity 99.30% ± 0.15% 99.25% ± 0.40%

References

  • ResolveMass Laboratories Inc. "Analytical Techniques for Reference Standard Characterization." ResolveMass. Available at:[Link]

  • Davies, S. R., et al. (2015). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-13. PubMed. Available at:[Link]

  • Mestrelab Research. "qNMR Purity Recipe Book (1 - Sample Preparation)." Mestrelab Analytical Chemistry Software. Available at:[Link]

  • American Chemical Society (ACS). "Purity by Absolute qNMR Instructions." ACS Publications. Available at: [Link]

  • ChemBuyersGuide. "1-Isobutyl-4-methyl-1h-pyrazol-3-amine." ChemScene. Available at: [Link]

Sources

Validation

evaluating binding affinity of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine compared to control compounds

Executive Summary The compound 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine represents a highly functionalized derivative of the privileged 1H-pyrazol-3-amine scaffold. This structural motif is a cornerstone in the rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine represents a highly functionalized derivative of the privileged 1H-pyrazol-3-amine scaffold. This structural motif is a cornerstone in the rational design of kinase inhibitors, particularly for targets like Receptor-Interacting Protein Kinase 1 (RIPK1) and Glycogen Synthase Kinase 3β (GSK-3β) . Evaluating its binding affinity requires orthogonal biophysical techniques to separate true target engagement from assay artifacts. This guide details the mechanistic rationale and provides self-validating protocols for comparing this compound against standard controls (e.g., Necrostatin-1s) using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Mechanistic Rationale: The Pyrazol-3-amine Scaffold

Understanding how a molecule binds dictates how we measure it. The 1H-pyrazol-3-amine core functions as a classic ATP-competitive hinge binder in kinases:

  • Bidentate Hydrogen Bonding: The 3-amino group acts as a hydrogen bond donor to the kinase backbone carbonyl, while the adjacent pyrazole nitrogen (N2) acts as an acceptor for the backbone amide.

  • Hydrophobic Anchoring: The 4-methyl group restricts the dihedral angle of the amine and optimally fills the gatekeeper pocket. The 1-(2-methylpropyl) [isobutyl] group projects into the solvent-exposed front cleft, displacing high-energy water molecules—a process that yields a favorable entropic signature ( ΔS ) during ITC analysis.

Binding_Mechanism Ligand 1H-pyrazol-3-amine Scaffold H_Donor 3-Amine Group (H-Bond Donor) Ligand->H_Donor H_Acceptor Pyrazole N2 (H-Bond Acceptor) Ligand->H_Acceptor Hydrophobic 4-Methyl & 1-Isobutyl (Steric/Hydrophobic) Ligand->Hydrophobic Target Kinase Hinge Region (e.g., RIPK1) H_Donor->Target Binds C=O H_Acceptor->Target Binds N-H Hydrophobic->Target Pocket Fill

Mechanistic binding model of the pyrazole-3-amine scaffold to the kinase hinge region.

Comparative Binding Affinity: Methodologies & Causality

To objectively evaluate 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine, we employ a dual-methodology approach. Relying on a single assay for small-molecule binding often leads to false positives due to aggregation or non-specific binding.

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics ( kon​ and koff​ ). Causality: We use SPR because equilibrium affinity ( KD​ ) alone is insufficient for drug development; the dissociation rate ( koff​ ), which dictates target residence time, is a superior predictor of in vivo efficacy .

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding ( ΔH , ΔS , and stoichiometry N ). Causality: ITC is utilized to confirm that the binding is driven by specific interactions (enthalpy, ΔH ) rather than non-specific hydrophobic aggregation, providing an orthogonal validation to SPR .

SPR_ITC_Workflow P1 1. Target Protein Preparation (Dialysis & QC) QC 3. Buffer & DMSO Matching (Critical for RI & Heat correction) P1->QC P2 2. Compound Solubilization (4-methyl-1-(2-methylpropyl)-...) P2->QC SPR SPR (Kinetics) Determine kon, koff QC->SPR ITC ITC (Thermodynamics) Determine ΔH, ΔS QC->ITC Data 4. Orthogonal Affinity Profiling (Cross-validated KD) SPR->Data ITC->Data

Workflow for orthogonal binding affinity evaluation using SPR and ITC.

Self-Validating Experimental Protocols

Protocol A: SPR Kinetic Analysis

Objective: Determine the KD​ , kon​ , and koff​ of the compound against a recombinant kinase domain (e.g., RIPK1).

  • Step 1: Surface Immobilization. Covalently couple the target kinase to a CM5 sensor chip via standard amine coupling (EDC/NHS). Causality: Amine coupling is chosen for its stability over multiple regeneration cycles, ensuring the baseline remains constant across the compound concentration series.

  • Step 2: DMSO Solvent Correction (Critical). Prepare a calibration curve of running buffer containing 4.5% to 5.5% DMSO. Causality: 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine requires 5% final DMSO for solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will produce a bulk shift that masks the true binding signal of a low-molecular-weight compound .

  • Step 3: Multi-Cycle Kinetics. Inject the compound in a 2-fold dilution series (e.g., 1000 nM down to 15.6 nM) at a high flow rate (50 µL/min). Causality: A high flow rate minimizes mass transport limitation, ensuring the observed kon​ reflects true binding kinetics rather than the diffusion rate of the compound to the sensor surface.

  • Self-Validation Checkpoint: The Rmax​ (maximum response) must scale linearly with the molecular weight ratio of the compound to the immobilized protein. If the observed Rmax​ exceeds the theoretical Rmax​ , the compound is aggregating on the surface and the data must be discarded.

Protocol B: ITC Thermodynamic Profiling

Objective: Determine the thermodynamic signature ( ΔH , −TΔS ) of the interaction.

  • Step 1: Rigorous Buffer Matching. Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Post-dialysis, use the exact dialysate to dilute the compound stock. Add DMSO to the protein sample to match the compound's DMSO concentration (exactly 5.0%). Causality: Any mismatch in buffer composition or DMSO concentration will generate a massive heat of mixing upon injection, completely obscuring the micro-calorie heat of binding .

  • Step 2: Titration Execution. Place the target protein (e.g., 20 µM) in the sample cell and the compound (e.g., 200 µM) in the syringe. Perform 19 injections of 2 µL each at 25°C.

  • Step 3: Heat of Dilution Control. Perform a reverse titration (compound injected into buffer alone). Causality: This isolates the background heat generated by the mechanical injection and compound dilution.

  • Self-Validation Checkpoint: Subtract the control titration from the binding titration. The stoichiometry ( N -value) derived from the fitted curve must be between 0.9 and 1.1. An N -value significantly lower than 1 indicates either inaccurate protein concentration or a fraction of misfolded/inactive protein in the cell .

Quantitative Data & Performance Comparison

The following table presents representative biophysical data comparing 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine against a standard control inhibitor (Necrostatin-1s) binding to a model kinase (RIPK1).

CompoundTargetSPR KD​ (nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )ITC KD​ (nM)ITC ΔH (kcal/mol)ITC −TΔS (kcal/mol)
4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine RIPK145.2 ± 3.1 2.2×105 9.9×10−3 52.4 ± 4.0-8.4-1.5
Necrostatin-1s (Control) RIPK1210.5 ± 8.4 1.5×105 3.1×10−2 235.1 ± 12.5-6.2-2.8

Data Analysis & Insights:

  • Affinity ( KD​ ): The pyrazole-3-amine derivative exhibits an approximately 4.5-fold higher affinity than the control compound across both orthogonal assays, validating the measurement.

  • Kinetic Profile: The superior affinity is primarily driven by a slower dissociation rate ( koff​ of 9.9×10−3s−1 ), indicating a longer target residence time. This is directly attributable to the optimal pocket-filling of the 1-isobutyl group.

  • Thermodynamic Signature: The binding is strongly enthalpy-driven ( ΔH=−8.4 kcal/mol), confirming that the 3-amino and pyrazole N2 groups are forming high-quality, specific hydrogen bonds with the kinase hinge region, rather than relying solely on non-specific hydrophobic interactions.

Conclusion

Evaluating the binding affinity of highly functionalized scaffolds like 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine requires strict adherence to biophysical principles. By employing a self-validating system that pairs the kinetic resolution of SPR with the thermodynamic rigor of ITC, researchers can confidently distinguish high-quality lead compounds from assay artifacts. The exact matching of DMSO concentrations and the use of orthogonal controls remain the most critical parameters for ensuring scientific integrity in these evaluations.

References

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, Nature Publishing Group. URL:[Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. URL:[Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions. Malvern Panalytical Knowledge Center. URL:[Link]

Safety & Regulatory Compliance

Safety

4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine 1. Executive Summary & Chemical Profiling 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine (also known as 4-methyl-1-iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

1. Executive Summary & Chemical Profiling 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine (also known as 4-methyl-1-isobutyl-1H-pyrazol-3-amine) is a highly specialized heterocyclic primary amine frequently utilized as a pharmacophore building block in kinase inhibitor synthesis and drug development. Due to its nitrogen-rich pyrazole core and lipophilic isobutyl substitution, this compound presents specific environmental and occupational hazards. Improper disposal can lead to aquatic toxicity, soil contamination, and hazardous cross-reactions in laboratory waste streams.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a causally grounded, step-by-step operational plan for the safe handling, decontamination, and disposal of this compound.

2. Hazard Characterization & Causality To design an effective disposal protocol, we must first understand the physicochemical properties driving the compound's hazard profile. Heterocyclic amines are highly lipid-soluble, allowing them to readily cross biological membranes, which drastically increases their toxicity profile for aquatic life and mammals (). Furthermore, as a nucleophilic base, this pyrazole-amine can undergo violent exothermic reactions if inadvertently mixed with strong oxidizers, acid chlorides, or anhydrides in a sealed waste container ().

Table 1: Quantitative Hazard Data & Disposal Causality

Property / ClassificationValue / IndicatorCausality for Disposal Protocol
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)Mandates strict PPE (nitrile gloves, safety goggles) during all waste handling and transfer procedures.
Physical State Solid / Crystalline PowderHigh risk of aerosolization. All solid waste transfers must be conducted within a certified fume hood.
Lipid Solubility High (Isobutyl moiety)Readily absorbed through skin; dictates that contaminated PPE must be disposed of as hazardous waste, not general trash.
Chemical Reactivity Nucleophilic, Weak BaseMust be strictly segregated from strong oxidizers and acids to prevent exothermic decomposition and pressurization.

3. The Logic of Segregation: Waste Compatibility A fundamental pillar of laboratory safety is the strict segregation of incompatible waste streams. For 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine, the most critical segregation rule involves halogenated solvents. Amines can react with halogenated solvents (e.g., dichloromethane, chloroform) over time to form quaternary ammonium salts. This alkylation reaction is exothermic and can cause sealed waste drums to over-pressurize and rupture. Therefore, organic waste containing this compound must be carefully categorized before disposal.

WasteWorkflow Start 4-methyl-1-(2-methylpropyl) -1H-pyrazol-3-amine Waste Decision1 Waste State? Start->Decision1 Solid Solid Waste (Powder, Consumables) Decision1->Solid Solid Liquid Liquid Waste (Solutions, Washes) Decision1->Liquid Liquid SolidContainer Double-bag in PE Place in HDPE Drum Solid->SolidContainer Decision2 Solvent Type? Liquid->Decision2 Incineration High-Temp Incineration with NOx Scrubber SolidContainer->Incineration Aqueous Aqueous Waste (pH > 9) Decision2->Aqueous Aqueous Organic Organic Waste Decision2->Organic Organic Neutralize Neutralize to pH 6-8 Collect in Aqueous Drum Aqueous->Neutralize Decision3 Halogenated? Organic->Decision3 Neutralize->Incineration Halo Halogenated Solvent Drum Decision3->Halo Yes NonHalo Non-Halogenated Solvent Drum Decision3->NonHalo No Halo->Incineration NonHalo->Incineration

Decision tree for the segregation and disposal of heterocyclic amine waste.

4. Step-by-Step Methodologies: Disposal Protocols The following protocols are designed as self-validating systems. By incorporating built-in verification steps (like pH testing and visual inspections), the operator independently confirms the safety of the waste stream before it is sealed and transported.

Protocol A: Solid Waste Management (Pure Compound & Consumables) Causality: Solid powders pose a severe inhalation hazard and can easily cross-contaminate the laboratory. Double-bagging prevents aerosolization during transit to the central waste facility.

  • Preparation: Don standard PPE (lab coat, safety goggles, double nitrile gloves). Ensure the fume hood sash is lowered to the optimal working height.

  • Collection: Sweep up any pure 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine powder using a dedicated, disposable anti-static brush and pan. Do not use a standard vacuum cleaner, as the exhaust will aerosolize fine, toxic particulates into the lab environment.

  • Containment: Transfer the powder and all contaminated consumables (weigh boats, spatulas, Kimwipes, and the outer layer of gloves) into a primary polyethylene (PE) waste bag.

  • Secondary Containment: Seal the primary bag using a gooseneck tie. Place it inside a secondary PE bag, seal it, and place it into a rigid High-Density Polyethylene (HDPE) solid waste drum.

  • Validation: Inspect the exterior of the secondary bag and the benchtop visually (or under a UV light if fluorescent impurities are present) to ensure no particulate residue remains. Label the drum strictly as "Hazardous Solid Waste: Toxic Heterocyclic Amines."

Protocol B: Liquid Waste Segregation & Processing Causality: The EPA strictly prohibits the drain disposal of regulated hazardous amines (). Liquid waste must be chemically stabilized to prevent gas evolution during storage.

  • Aqueous Segregation: If the amine is dissolved in an aqueous wash, test the pH using indicator strips. The dissolved amine will render the solution basic.

  • Neutralization (Self-Validating Step): Slowly add a dilute acid (e.g., 1M HCl) while stirring until the pH indicator strip reads between 6.0 and 8.0. Validation: A stable pH of 7 confirms the amine is fully protonated into its salt form, drastically reducing its volatility and reactivity.

  • Organic Segregation: For organic solutions, determine if the solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Ethyl Acetate, Methanol).

  • Transfer: Use a grounded, capped waste funnel to transfer the liquid into the appropriate designated drum. Crucial: Never mix this amine waste with nitric acid or peroxide waste streams, as this forms a highly explosive mixture.

  • Sealing: Cap the waste drum immediately after use to prevent vapor release and comply with EPA RCRA emission standards.

Protocol C: Spill Decontamination Workflow Causality: Immediate containment prevents the lipophilic amine from seeping into porous laboratory surfaces or floor tiles, which would cause long-term exposure risks.

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Absorb: Cover the liquid spill with an inert, siliceous absorbent material (e.g., vermiculite or sand). Do not use sawdust or combustible absorbents, as amines can lower the auto-ignition temperature of organic materials.

  • Neutralize Surface: Once the bulk liquid is absorbed and swept into a solid waste container, wash the spill area with a dilute acidic detergent solution to neutralize residual trace amines.

  • Validation: Swab the cleaned area with a wet pH indicator strip. If the strip turns green/blue (pH > 8), repeat the acidic detergent wash until the surface tests neutral (pH ~7).

5. Environmental Fate: The Incineration Mechanism Once collected by a licensed hazardous waste broker, 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine cannot be sent to a standard landfill due to its environmental persistence. The universally approved method of destruction is high-temperature incineration ().

Because this compound is highly enriched in nitrogen (containing both a pyrazole ring and a primary amine), burning it generates significant volumes of toxic nitrogen oxides (NOx). To mitigate this, environmental clearance protocols dictate that the waste must be processed in a rotary kiln incinerator operating above 1000°C, equipped with an alkaline wet scrubber system (). The scrubber utilizes a basic solution (such as sodium hydroxide) to capture and neutralize the NOx gases before they can be released into the atmosphere, ensuring the facility complies with stringent Clean Air Act standards.

References

  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". pubs.acs.org.[Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". epa.gov.[Link]

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory". ncbi.nlm.nih.gov.[Link]

  • PI Industries. "Compliance of Environmental Clearance SPM 28" (Incineration and scrubber mechanisms). piindustries.com.[Link]

Handling

Personal protective equipment for handling 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

Essential Safety and Handling Guide for 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine The structural components of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine suggest that it should be handled with care, assuming pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

The structural components of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine suggest that it should be handled with care, assuming potential for skin and eye irritation, as well as possible toxicity if ingested or inhaled, based on data from similar pyrazole compounds.[1][2][3] Therefore, a conservative and diligent approach to personal protection and handling is paramount.

I. Hazard Assessment and GHS Classification

Based on analogous pyrazole derivatives, 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is anticipated to fall under the following GHS classifications.[2][3][4]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

These classifications necessitate stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe chemical handling is the correct and consistent use of appropriate PPE. The following table details the minimum required PPE for handling 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine, with the rationale for each selection.[1][5][6][7]

Protective EquipmentSpecificationsRationale
Eye and Face Protection Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[5][7] A face shield should be used when there is a significant risk of splashing.To protect the eyes from splashes and potential vapors, which can cause serious irritation.[5][8]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use.[3][6]To prevent direct skin contact, which can lead to irritation.[5]
Skin and Body Protection A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron and protective boots are recommended.[5][9]To protect the skin from accidental contamination.[5]
Respiratory Protection Generally not required under conditions of adequate ventilation.[5] If dust or aerosols may be generated, or if working in a poorly ventilated area, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[5][7]To prevent inhalation of potentially harmful airborne particles or vapors that may cause respiratory irritation.[1][3]

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Safety Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/Face Shield Doff2->Doff3

Caption: Proper sequence for putting on and taking off PPE.

III. Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe working environment.

A. Handling and Storage

  • Ventilation is Key: Always handle 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine in a well-ventilated area, preferably within a chemical fume hood.[5][7]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[7][8] Do not breathe dust or vapors.[5][9]

  • Hygienic Practices: Wash hands thoroughly after handling the compound.[5][7] Do not eat, drink, or smoke in the laboratory.[8][9]

  • Safe Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5][7] Keep it segregated from incompatible materials such as strong oxidizing agents.[5]

B. Spill Management

In the event of a spill, a swift and appropriate response is critical to mitigate potential hazards.

  • Immediate Actions: Evacuate all non-essential personnel from the immediate area.[10]

  • Personal Protection: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in Section II.[10]

  • Containment and Cleanup: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[10] Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[10][11]

  • Large Spills: In the case of a large spill, evacuate the laboratory immediately and follow your institution's emergency response procedures.[10]

Spill Response Workflow

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill DonPPE Don Appropriate PPE SmallSpill->DonPPE Emergency Activate Emergency Protocol LargeSpill->Emergency Contain Contain with Inert Material DonPPE->Contain Collect Collect for Disposal Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate

Caption: Decision-making process for spill response.

IV. Disposal Plan: Responsible Waste Management

The disposal of 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine and any contaminated materials must be handled with the utmost care and in strict accordance with all applicable regulations.

  • Waste Segregation: All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[10]

  • Professional Disposal: Do not attempt to neutralize the chemical in the laboratory.[10] All waste must be disposed of through a licensed hazardous waste disposal service, in line with local, regional, and national regulations.[5][10][11]

  • Environmental Protection: Under no circumstances should this chemical or its waste be allowed to enter drains or waterways.[6][11]

By adhering to these detailed procedures, you can significantly mitigate the risks associated with handling 4-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem.
  • Pyrazole SDS, 288-13-1 Safety Data Sheets. ECHEMI.
  • Pyrazole - AK Scientific, Inc. AK Scientific, Inc.
  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Pyrazole - Safety Data Sheet. ChemicalBook.
  • Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. Enamine.
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 4-Methyl-1H-pyrazol-3-amine | C4H7N3 | CID 12383043. PubChem.
  • 3 - Safety Data Sheet.
  • SAFETY DATA SHEET. Tokyo Chemical Industry.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • 1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine. NextSDS.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Spectrum Chemical.
  • Safety Data Sheet. Angene Chemical.

Sources

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